EPZ011989 trifluoroacetate
Description
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N5O4.C2HF3O2/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;3-2(4,5)1(6)7/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUQBEFSKUVFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52F3N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EPZ011989 Trifluoroacetate: A Technical Guide to its Mechanism of Action as a Potent and Selective EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ011989 trifluoroacetate is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including B-cell lymphomas and other hematological malignancies. This technical guide provides an in-depth overview of the mechanism of action of EPZ011989, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
EPZ011989 acts as a highly specific inhibitor of EZH2, targeting its enzymatic activity. It equipotently inhibits both wild-type and mutant forms of EZH2.[1][2] The primary mechanism involves the binding of EPZ011989 to the EZH2 enzyme, which in turn blocks the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the histone H3 lysine 27 residue. This inhibition leads to a global reduction in H3K27me3 levels, thereby derepressing the expression of PRC2 target genes. In cancer cells where EZH2 is overactive, this leads to the reactivation of tumor suppressor genes, resulting in cell cycle arrest, differentiation, and apoptosis.[3]
The inhibition of EZH2 by EPZ011989 has demonstrated significant anti-tumor activity in preclinical models of various cancers, including B-cell lymphomas, acute myeloid leukemia (AML), and synovial sarcoma.[3][4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| Ki (EZH2) | <3 nM | Cell-free assay (wild-type and mutant) | [1][2][7] |
| Ki (EZH1) | 103 nM | Cell-free assay | [1] |
| Selectivity | >15-fold over EZH1; >3000-fold over 20 other HMTs | Cell-free assays | [1][2] |
| IC50 (H3K27 methylation) | <100 nM | WSU-DLCL2 (human lymphoma cell line) | [1][4] |
| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 (human lymphoma cell line) | [4][7] |
Experimental Protocols
EZH2 Enzyme Inhibition Assay (Cell-Free)
This assay is designed to determine the inhibitory activity of EPZ011989 on the enzymatic function of EZH2 in a cell-free system.
-
Principle: The assay measures the transfer of a tritiated methyl group from [3H]-SAM to a histone H3 peptide substrate by recombinant PRC2 complex. Inhibition is quantified by the reduction in radioactivity incorporated into the peptide.
-
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RBAP48)
-
Histone H3 (1-25) peptide substrate
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
This compound (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Tween-20)
-
Scintillation cocktail
-
Filter plates
-
-
Procedure:
-
A reaction mixture is prepared containing the PRC2 complex, histone H3 peptide, and assay buffer.
-
EPZ011989 is serially diluted in DMSO and added to the reaction mixture.
-
The reaction is initiated by the addition of [3H]-SAM.
-
The mixture is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., 10% trichloroacetic acid).
-
The reaction mixture is transferred to a filter plate to capture the radiolabeled peptide.
-
The filter plate is washed to remove unincorporated [3H]-SAM.
-
Scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
-
Cellular H3K27 Methylation Assay (Western Blot)
This assay assesses the ability of EPZ011989 to inhibit H3K27 methylation in a cellular context.
-
Principle: Western blotting is used to detect the levels of H3K27me3 in cells treated with EPZ011989. A decrease in the H3K27me3 signal relative to total histone H3 indicates inhibition of EZH2.
-
Materials:
-
Cancer cell line (e.g., WSU-DLCL2)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of EPZ011989 for a specified duration (e.g., 72 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against H3K27me3 and total Histone H3.
-
The membrane is washed and incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified, and the ratio of H3K27me3 to total Histone H3 is calculated to determine the IC50 value.
-
Cell Proliferation and Viability Assay
This assay measures the effect of EPZ011989 on the growth and viability of cancer cells.
-
Principle: A dye-based or ATP-based assay is used to quantify the number of viable cells after treatment with EPZ011989 over a period of time.
-
Materials:
-
Cancer cell line (e.g., WSU-DLCL2)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Viability reagent (e.g., CellTiter-Glo®, resazurin, or Guava ViaCount)
-
96-well plates
-
-
Procedure:
-
Exponentially growing cells are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of EPZ011989.
-
Plates are incubated for an extended period (e.g., up to 11 days), with media and compound being replenished every 3-4 days.[1]
-
At specified time points, the viability reagent is added to the wells.
-
The signal (luminescence, fluorescence, or cell count) is measured using a plate reader or flow cytometer.
-
The data is analyzed to determine the effect of EPZ011989 on cell proliferation and to calculate the lowest cytotoxic concentration (LCC).
-
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of EPZ011989 in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with EPZ011989, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line (e.g., WSU-DLCL2)
-
This compound formulated for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
EPZ011989 is administered orally (p.o.) at various doses and schedules (e.g., once or twice daily for 21 days).[7]
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors and plasma may be collected for pharmacodynamic (e.g., H3K27me3 levels) and pharmacokinetic analysis.
-
The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Visualizations
Signaling Pathway of EPZ011989 Action
Caption: Mechanism of action of EPZ011989 in inhibiting the PRC2/EZH2 complex.
Experimental Workflow for EZH2 Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of an EZH2 inhibitor.
Conclusion
This compound is a valuable research tool for investigating the biological roles of EZH2 and the PRC2 complex. Its high potency, selectivity, and oral bioavailability make it a suitable compound for both in vitro and in vivo studies.[4][5] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and cancer therapy. The significant anti-tumor activity observed in preclinical models underscores the therapeutic potential of EZH2 inhibition.[8][4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
EPZ011989 Trifluoroacetate: A Technical Guide to its EZH2 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ011989 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas. This technical guide provides an in-depth overview of the EZH2 inhibition pathway by EPZ011989 trifluoroacetate, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
EPZ011989 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to its histone H3 substrate. This inhibition is highly potent and selective for EZH2 over other histone methyltransferases. By blocking the catalytic activity of both wild-type and mutant forms of EZH2, EPZ011989 leads to a global reduction in H3K27 trimethylation (H3K27me3). The decrease in this repressive epigenetic mark results in the reactivation of silenced tumor suppressor genes, ultimately leading to the inhibition of cancer cell proliferation and tumor growth.
Quantitative Data Summary
The following table summarizes the key quantitative data for EPZ011989, demonstrating its potency, selectivity, and cellular activity.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Biochemical Potency | |||
| EZH2 (Wild-Type) Ki | <3 nM | Biochemical Assay | [1][2] |
| EZH2 (Y646F Mutant) Ki | <3 nM | Biochemical Assay | [3] |
| EZH2 IC50 | 6 nM | ELISA-based protein substrate methylation assay | [1] |
| Cellular Activity | |||
| H3K27 Methylation IC50 | <100 nM | WSU-DLCL2 (Y641F mutant) cells | [2] |
| H3K27me3 Inhibition | 0.625 µM | Kasumi-1, MOLM-13, and MV4-11 (Wild-Type EZH2) AML cells after 4 days | [2] |
| Anti-proliferative Effect | 0-10 µM | WSU-DLCL2 cells over 11 days | [4] |
| Selectivity | |||
| EZH1 | >15-fold selectivity over EZH1 | Cell-free assay | [2][3] |
| Other Histone Methyltransferases | >3000-fold selectivity over 20 other HMTs | Cell-free assays | [2][3] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Significant | Mouse xenograft model of human B-cell lymphoma | [2] |
| Dosing (Lymphoma Xenograft) | 250 and 500 mg/kg, p.o. | SCID mice with KARPAS-422 xenografts | [5] |
Signaling Pathway and Experimental Workflow Visualizations
EZH2 Signaling Pathway
The diagram below illustrates the central role of EZH2 within the PRC2 complex and its impact on gene regulation. It also depicts how EPZ011989 intervenes in this pathway.
Experimental Workflow for EZH2 Inhibitor Evaluation
This diagram outlines the typical experimental workflow for characterizing an EZH2 inhibitor like EPZ011989, from initial biochemical assays to in vivo efficacy studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of EPZ011989.
EZH2 Enzymatic Inhibition Assay (Biochemical)
This assay quantifies the ability of EPZ011989 to inhibit the methyltransferase activity of the PRC2 complex.
-
Principle: A radiometric assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 peptide substrate by the purified PRC2 complex.
-
Materials:
-
Purified, recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
-
Histone H3 (1-25) peptide substrate.
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
This compound stock solution (in DMSO).
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 2 mM MgCl₂, 4 mM DTT, 0.01% Tween-20.
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of EPZ011989 in DMSO, followed by dilution in Assay Buffer.
-
In a 96-well plate, add the diluted EPZ011989 or DMSO (vehicle control).
-
Add the PRC2 complex to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and ³H-SAM.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each EPZ011989 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. The Ki is then calculated using the Cheng-Prusoff equation.
-
Cellular H3K27me3 Inhibition Assay (Western Blot)
This assay assesses the ability of EPZ011989 to reduce the levels of H3K27me3 in a cellular context.
-
Principle: Western blotting is used to detect the levels of total histone H3 and trimethylated H3K27 in cell lysates after treatment with EPZ011989.
-
Materials:
-
WSU-DLCL2 cells.
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound.
-
Histone extraction buffer.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-H3K27me3 and Rabbit anti-Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Seed WSU-DLCL2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of EPZ011989 or DMSO (vehicle control) for 96 hours.
-
Harvest the cells and perform histone extraction.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Cell Proliferation Assay
This long-term assay measures the effect of EPZ011989 on the proliferation of cancer cells.
-
Principle: Cell viability is assessed over an extended period to determine the anti-proliferative effects of the compound.
-
Materials:
-
WSU-DLCL2 cells.
-
Culture medium.
-
This compound.
-
96-well plates.
-
A cell viability reagent (e.g., Guava ViaCount reagent).
-
A flow cytometer or plate reader compatible with the chosen viability reagent.
-
-
Procedure:
-
Seed WSU-DLCL2 cells in 96-well plates at an optimized density for long-term growth.
-
Treat the cells with a range of concentrations of EPZ011989 in triplicate. Include a vehicle control (DMSO).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At regular intervals (e.g., every 3-4 days) over a period of 11 days, measure the number of viable cells using the Guava ViaCount assay according to the manufacturer's protocol.
-
Plot the viable cell number against time for each concentration of EPZ011989 to generate growth curves.
-
The anti-proliferative IC₅₀ can be determined at specific time points.
-
In Vivo Lymphoma Xenograft Model
This study evaluates the anti-tumor efficacy of EPZ011989 in a living organism.
-
Principle: Human lymphoma cells are implanted into immunocompromised mice to form tumors. The mice are then treated with EPZ011989, and tumor growth is monitored.
-
Materials:
-
KARPAS-422 or WSU-DLCL2 human B-cell lymphoma cells.
-
Female severe combined immunodeficient (SCID) mice.
-
Matrigel (optional, for co-injection with cells).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant a suspension of KARPAS-422 cells (e.g., 5-10 x 10⁶ cells) into the flank of each SCID mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer EPZ011989 orally at specified doses (e.g., 250 and 500 mg/kg) twice daily for a defined period (e.g., 21 days). The control group receives the vehicle.[5]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of H3K27me3 levels).
-
Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy.
-
Conclusion
This compound is a highly potent and selective inhibitor of EZH2 that demonstrates robust anti-proliferative and anti-tumor activity in preclinical models of B-cell lymphoma. Its mechanism of action, centered on the reduction of H3K27 trimethylation and subsequent reactivation of tumor suppressor genes, provides a strong rationale for its investigation as a therapeutic agent in cancers with dysregulated EZH2 activity. The experimental protocols detailed in this guide offer a framework for the further evaluation of EPZ011989 and other EZH2 inhibitors in both basic research and drug development settings.
References
EPZ011989 Trifluoroacetate: A Comprehensive Target Selectivity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
EPZ011989 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] As the catalytic core of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[3] Aberrant EZH2 activity is implicated in numerous cancers, making it a compelling therapeutic target.[3][5] This document provides a detailed technical overview of the target selectivity profile of EPZ011989 trifluoroacetate, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Target Profile
EPZ011989 demonstrates high potency against both wild-type and mutant forms of EZH2, with exceptional selectivity against other histone methyltransferases (HMTs).
On-Target Potency
The compound equipotently inhibits wild-type and various mutant EZH2 enzymes with high affinity. It also effectively reduces the downstream epigenetic mark, H3K27 methylation, in cellular contexts.
| Parameter | Target | Value | Assay Type |
| Kᵢ | EZH2 (Wild-Type & Mutant) | < 3 nM | Biochemical Assay |
| IC₅₀ | EZH2 | 6 nM | ELISA-based Methylation Assay |
| IC₅₀ | Cellular H3K27 Methylation | 94 nM | Cellular Assay (WSU-DLCL2 cells) |
| LCC | Cell Viability | 208 nM | Cell Proliferation Assay (WSU-DLCL2 cells) |
| Kᵢ: Inhibition Constant; IC₅₀: Half-maximal Inhibitory Concentration; LCC: Lowest Cytotoxic Concentration. | |||
| Data sourced from[1][2][3][6][7][8] |
Selectivity Profile
EPZ011989 exhibits a high degree of selectivity for EZH2 over its close homolog EZH1 and a broad panel of other histone methyltransferases.
| Selectivity Over EZH1 | Selectivity Over Other HMTs |
| > 15-fold | > 3,000-fold |
| Data sourced from[1][3][6][7][9] |
The compound was tested against a panel of 20 other protein methyltransferases and showed minimal activity, underscoring its specificity.[3][7] This panel included CARM1, DOT1L, EHMT1, EHMT2, PRMT1, PRMT3, PRMT5, PRMT6, PRMT8, SETD2, SETD7, SUV39H1, SMYD2, SMYD3, WHSC1, and WHSC1L1.[7]
Signaling Pathway and Mechanism of Action
EPZ011989 acts by inhibiting the catalytic activity of EZH2 within the PRC2 complex. This prevents the trimethylation of H3K27, leading to the derepression of target genes that can control cellular processes like proliferation and differentiation.
Caption: Mechanism of EZH2 inhibition by EPZ011989 within the PRC2 complex.
Experimental Protocols
The following sections detail the methodologies used to characterize the potency and selectivity of EPZ011989.
Biochemical Enzyme Inhibition Assay (Kᵢ Determination)
This assay quantifies the inhibitory effect of EPZ011989 on the enzymatic activity of EZH2.
-
Reagents: Recombinant human PRC2 complex, S-adenosyl-L-[³H]-methionine (³H-SAM), biotinylated histone H3 peptide substrate, streptavidin-coated plates, and test compound (EPZ011989).
-
Procedure:
-
The PRC2 enzyme is incubated with varying concentrations of EPZ011989 in an assay buffer.
-
The enzymatic reaction is initiated by adding the histone H3 peptide substrate and ³H-SAM.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is quenched, and the biotinylated peptide is captured on streptavidin-coated plates.
-
Unincorporated ³H-SAM is washed away.
-
-
Data Analysis: The amount of incorporated radiolabel (³H), representing methylated peptide, is measured using a scintillation counter. Kᵢ values are calculated from IC₅₀ values determined by plotting enzyme activity against inhibitor concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
EPZ011989 Trifluoroacetate: A Technical Guide for B-cell Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EPZ011989 trifluoroacetate, a potent and selective small-molecule inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2). This document consolidates key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways pertinent to its application in B-cell lymphoma research.
Core Concepts: EZH2 and B-cell Lymphomagenesis
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] In normal germinal center (GC) B-cells, EZH2 plays a crucial role in regulating gene expression to facilitate proliferation and prevent premature differentiation.[4][5] It achieves this by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that leads to the silencing of target genes.[3][4][6] These target genes often include tumor suppressors and regulators of cell cycle checkpoints and differentiation.[4][6][7]
In certain subtypes of B-cell lymphomas, such as Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), EZH2 is frequently overexpressed or harbors gain-of-function mutations (e.g., Y641F, A677G, A682G).[3][4][8] These mutations lead to hyper-trimethylation of H3K27, aberrantly silencing genes that would typically control cell growth and differentiation, thus contributing to lymphomagenesis.[3][4][8] Consequently, inhibiting the catalytic activity of EZH2 has emerged as a promising therapeutic strategy for these malignancies.[1][2][5]
This compound: Mechanism of Action and Preclinical Profile
EPZ011989 is a potent, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2 methyltransferase activity.[3] It is orally bioavailable and has demonstrated robust anti-tumor activity in preclinical models of B-cell lymphoma.[1][8] EPZ011989 equipotently inhibits both wild-type and mutant forms of EZH2.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of EPZ011989 from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of EPZ011989
| Parameter | Value | Target(s) | Notes |
| Ki | < 3 nM | EZH2 (Wild-Type & Mutant Y641F) | Potent inhibition of both wild-type and a common mutant form.[8][9][10][11][12] |
| Selectivity | >15-fold vs. EZH1 | EZH1 | Demonstrates selectivity for EZH2 over the closely related EZH1.[8][9][12] |
| Selectivity | >3000-fold vs. other HMTs | 20 other Histone Methyltransferases | Highly selective against a panel of other methyltransferases.[8][9][12] |
| Cellular IC50 | 94 nM | H3K27 Methylation in WSU-DLCL2 cells | Effective reduction of the H3K27me3 mark in a human lymphoma cell line.[8][10][11] |
| LCC | 208 nM | WSU-DLCL2 cells | Lowest Cytotoxic Concentration, indicating anti-proliferative effects.[10][11][13] |
Table 2: In Vivo Pharmacokinetics and Efficacy of EPZ011989
| Animal Model | Dosing Regimen | Key Findings | Reference |
| SCID Mice with WSU-DLCL2 Xenografts | 125, 250, 500, 1000 mg/kg, twice daily (BID), oral | Dose-dependent reduction of H3K27 methylation in bone marrow. 500 mg/kg BID achieved sustained plasma levels above the predicted efficacious concentration.[8] | [Campbell JE, et al. ACS Med Chem Lett. 2015] |
| SCID Mice with KARPAS-422 Xenografts | 250 and 500 mg/kg, oral | Significant tumor growth inhibition and robust reduction of H3K27 methyl mark in tumor samples.[1][8] | [Campbell JE, et al. ACS Med Chem Lett. 2015] |
| Rat Pharmacokinetics (d-tartrate salt) | 30, 100, 300 mg/kg, single oral dose | Sustained oral exposure above the predicted efficacious plasma level for approximately 10 hours.[8] | [Campbell JE, et al. ACS Med Chem Lett. 2015] |
Signaling Pathway and Experimental Workflows
EZH2 Signaling Pathway in B-cell Lymphoma
The following diagram illustrates the central role of EZH2 in B-cell lymphoma and the mechanism of action for EPZ011989.
Experimental Workflow: In Vitro Cell-Based Assays
The following diagram outlines a typical workflow for evaluating the in vitro activity of EPZ011989 on B-cell lymphoma cell lines.
Experimental Workflow: In Vivo Xenograft Studies
This diagram illustrates the process for assessing the in vivo efficacy of EPZ011989 in a mouse xenograft model.
Detailed Experimental Protocols
While full, detailed protocols are proprietary to the conducting laboratories, the following sections outline the key steps for the methodologies cited in the literature.
Cell Viability and Proliferation Assay
-
Cell Plating: Seed B-cell lymphoma cells (e.g., WSU-DLCL2) in triplicate in 96-well plates at an appropriate density for exponential growth.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells to achieve a range of final concentrations (e.g., 0-10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an extended period, typically 7 to 11 days, to allow for the anti-proliferative effects of an epigenetic modifier to manifest.
-
Viability Measurement: At specified time points (e.g., every 3-4 days), determine the number of viable cells using a method such as the Guava ViaCount assay, which uses fluorescent dyes to differentiate between viable and non-viable cells.
-
Data Analysis: Plot cell viability against compound concentration and use a non-linear regression model to calculate the IC50 (the concentration at which 50% of proliferation is inhibited) and the Lowest Cytotoxic Concentration (LCC).
Western Blot for H3K27me3 Inhibition
-
Cell Lysis: After treatment with EPZ011989 for a defined period (e.g., 96 hours), harvest the cells and lyse them to extract total protein or histones specifically.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
Incubate with a corresponding loading control antibody (e.g., total Histone H3) to normalize the data.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in methylation.
In Vivo Tumor Xenograft Model
-
Cell Culture and Implantation: Culture the selected B-cell lymphoma cell line (e.g., KARPAS-422) under sterile conditions. Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female SCID mice).
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
-
Drug Formulation and Administration: Prepare the formulation for EPZ011989. For the d-tartrate salt, this might involve suspension in a vehicle like 0.5% methylcellulose. Administer the compound orally (p.o.) at the specified dose and schedule (e.g., 500 mg/kg, twice daily). The control group receives the vehicle only.
-
Efficacy Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume. Monitor the body weight of the animals as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, collect tumor and other tissues (e.g., bone marrow). Process these tissues to assess the levels of H3K27me3 by methods such as western blot or immunohistochemistry to confirm target engagement in vivo.
-
Data Analysis: Compare the tumor growth curves between the treated and vehicle groups to determine the extent of tumor growth inhibition.
Conclusion
This compound is a valuable research tool for investigating the role of EZH2 in B-cell lymphoma. Its high potency, selectivity, and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The experimental frameworks provided in this guide offer a starting point for researchers aiming to leverage this compound to explore EZH2 biology and preclinical therapeutic potential in B-cell malignancies.
References
- 1. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EPZ-011989 trifluoroacetate |CAS:1598383-41-5 Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
The Core of Epigenetic Control: A Technical Guide to EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal enzyme in epigenetic regulation. Through the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 plays a critical role in gene silencing, cellular development, and differentiation. Its dysregulation is a hallmark of numerous malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the role of EZH2 inhibitors in modulating epigenetic landscapes. We delve into the molecular mechanisms of EZH2, the function of its inhibitors, and their impact on downstream signaling pathways. This document summarizes key quantitative data on the potency and efficacy of prominent EZH2 inhibitors, details essential experimental protocols for their evaluation, and presents visual representations of critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: EZH2 as an Epigenetic Regulator
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. A key mechanism in this regulation is the post-translational modification of histones, which directly impacts chromatin structure and accessibility. EZH2 is a histone methyltransferase that, as the catalytic core of the PRC2 complex, is responsible for the mono-, di-, and trimethylation of H3K27.[1][2] The resulting H3K27me3 mark is a canonical signal for transcriptional repression, leading to the silencing of target genes.[3][4]
The PRC2 complex is minimally composed of four core subunits: EZH2 (or its homolog EZH1), Embryonic Ectoderm Development (EED), Suppressor of Zeste 12 (SUZ12), and RBBP4/7.[5][6] The assembly and activity of this complex are tightly regulated, and its malfunction is implicated in the pathogenesis of various cancers, including lymphomas, prostate cancer, and breast cancer, where EZH2 is often overexpressed or harbors gain-of-function mutations.[7][8][9] This oncogenic dependency has spurred the development of small molecule inhibitors aimed at disrupting EZH2's catalytic activity.
Mechanism of Action of EZH2 Inhibitors
The majority of clinically investigated EZH2 inhibitors are competitive with the S-adenosylmethionine (SAM) cofactor, binding to the SET domain of EZH2 and preventing the transfer of a methyl group to H3K27.[7][10] This mode of action leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes.[4] This can, in turn, induce cell cycle arrest, apoptosis, and cellular differentiation in cancer cells.[4][7]
Beyond its canonical role within the PRC2 complex, EZH2 also exhibits non-canonical, PRC2-independent functions. These include the methylation of non-histone proteins and acting as a transcriptional co-activator.[11][12] The impact of EZH2 inhibitors on these non-canonical activities is an active area of research and may contribute to their therapeutic effects.
Quantitative Data on EZH2 Inhibitors
The development of EZH2 inhibitors has yielded several promising candidates, with some achieving regulatory approval. The following tables summarize key quantitative data for prominent EZH2 inhibitors, providing a comparative overview of their biochemical potency and clinical efficacy.
| Inhibitor | Type | Target | Ki (nM) | IC50 (nM) | Selectivity | References |
| Tazemetostat (EPZ-6438) | SAM-competitive | EZH2 (WT & mutant) | 2.5 | 11 (peptide assay), 16 (nucleosome assay) | 35-fold vs EZH1 | [7][13] |
| GSK126 | SAM-competitive | EZH2 (WT & mutant) | 0.5 - 3 | 9.9 | >1000-fold vs other HMTs, 150-fold vs EZH1 | [2][14][15] |
| EI1 | SAM-competitive | EZH2 (WT & Y641F mutant) | - | 15 (WT), 13 (Y641F) | Highly selective over other HMTs | [16] |
| CPI-1205 | SAM-competitive | EZH2 (WT & mutant) | - | 1 | >10000-fold vs DNMTs | [17][18] |
| PF-06821497 | SAM-competitive | EZH2 (WT & Y641N mutant) | <0.1 | - | Highly specific | [19][20] |
| MAK683 | Allosteric | EED | - | 9 (GI50) | - | [4][11] |
| Valemetostat | Dual inhibitor | EZH1/EZH2 | - | - | Potent and selective | [5][8] |
Table 1: Biochemical Potency of Selected EZH2 Inhibitors. This table provides a summary of the in vitro potency of various EZH2 inhibitors, including their mechanism of inhibition, target specificity, dissociation constants (Ki), and half-maximal inhibitory concentrations (IC50).
| Inhibitor | Cancer Type | Phase | Objective Response Rate (ORR) | Key Adverse Events | References |
| Tazemetostat | Epithelioid Sarcoma | II | 15% | Nausea, fatigue, vomiting | [7] |
| Tazemetostat | Follicular Lymphoma (EZH2 mutant) | II | 69% | Asthenia, anorexia, constipation, nausea | [21][22] |
| Tazemetostat | Follicular Lymphoma (EZH2 WT) | II | 35% | Asthenia, anorexia, constipation, nausea | [21][22] |
| Valemetostat | Peripheral T-Cell Lymphoma | I | 55% | Decreased neutrophil, lymphocyte, and platelet counts | [5] |
| Valemetostat | Adult T-cell Leukemia/Lymphoma | I | 64% | Decreased neutrophil, lymphocyte, and platelet counts | [5] |
| CPI-1205 | B-cell Lymphoma | I | Favorable toxicity, evidence of antitumor activity | Well-tolerated | [18] |
| SHR2554 | Mature Lymphoid Neoplasms | I | - | Thrombocytopenia, neutropenia | [6] |
Table 2: Clinical Efficacy and Safety of Selected EZH2 Inhibitors. This table summarizes the clinical trial outcomes for several EZH2 inhibitors, including the targeted cancer type, trial phase, objective response rate, and common adverse events.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used in the evaluation of EZH2 inhibitors.
EZH2 Histone Methyltransferase (HMT) Assay
This biochemical assay quantifies the enzymatic activity of the EZH2 complex and the inhibitory potential of test compounds.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 peptide (e.g., residues 21-44) or purified core histones as substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Unlabeled SAM
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)
-
EZH2 inhibitor (test compound)
-
Scintillation cocktail and filter plates or other detection reagents
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex, histone substrate, and assay buffer.
-
Add the EZH2 inhibitor at various concentrations to the reaction mixture and incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Initiate the methyltransferase reaction by adding a mixture of [³H]-SAM and unlabeled SAM.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.[23][24]
Western Blot Analysis of H3K27me3 and EZH2
This assay is used to assess the cellular effect of EZH2 inhibitors on the global levels of H3K27me3 and the expression of EZH2 protein.
Materials:
-
Cancer cell lines of interest
-
EZH2 inhibitor (test compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Culture cancer cells and treat with various concentrations of the EZH2 inhibitor for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to total H3 and the EZH2 signal to the loading control.[25][26]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of EZH2 and the presence of the H3K27me3 mark at specific gene promoters.
Materials:
-
Cancer cell lines treated with EZH2 inhibitor or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication or micrococcal nuclease (MNase) for chromatin shearing
-
ChIP-grade antibodies: anti-EZH2, anti-H3K27me3, and isotype control IgG
-
Protein A/G magnetic beads or agarose
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters and negative control regions
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp by sonication or MNase digestion.
-
Pre-clear the chromatin lysate with beads to reduce non-specific binding.
-
Incubate the chromatin with the specific antibody (anti-EZH2, anti-H3K27me3, or IgG control) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences using qPCR with primers targeting the promoter regions of known EZH2 target genes.[27][28][29]
Cell Viability Assay
This assay measures the effect of EZH2 inhibitors on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
EZH2 inhibitor (test compound)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the EZH2 inhibitor. Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value of the inhibitor.[10][14][18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving EZH2 and a typical workflow for the discovery and validation of EZH2 inhibitors.
Conclusion and Future Directions
EZH2 inhibitors represent a significant advancement in the field of epigenetic therapy, offering a targeted approach to counteract the oncogenic effects of dysregulated histone methylation. The data and protocols presented in this guide underscore the potent and selective nature of these inhibitors and provide a framework for their continued evaluation.
Future research will likely focus on several key areas. Understanding and overcoming mechanisms of resistance to EZH2 inhibitors is paramount for improving long-term patient outcomes.[10] Combination therapies, pairing EZH2 inhibitors with other targeted agents, chemotherapy, or immunotherapy, hold great promise for synergistic anti-tumor activity.[14] Furthermore, the exploration of EZH2 inhibitors in a broader range of malignancies and the development of next-generation inhibitors with improved properties will continue to be active areas of investigation. The continued elucidation of the complex biology of EZH2 and its role in both health and disease will undoubtedly pave the way for novel and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein structure - EZH2 - The Human Protein Atlas [proteinatlas.org]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Formation of PRC2-EZH2 complex [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EZH2 inhibition suppresses bladder cancer cell growth and metastasis via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of EZH2 Inhibitor Efficiency in Anaplastic Thyroid Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Integrative Analysis Reveals the Transcriptional Collaboration between EZH2 and E2F1 in the Regulation of Cancer-related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 29. whatisepigenetics.com [whatisepigenetics.com]
The Potent and Selective EZH2 Inhibitor: A Technical Guide to EPZ011989 Trifluoroacetate's Effect on H3K27 Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of EPZ011989 trifluoroacetate, a potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This document details the mechanism of action of EPZ011989, presents its biochemical and cellular activity, and provides comprehensive experimental protocols for its investigation.
Introduction to EPZ011989 and its Target: EZH2
The PRC2 complex is a key regulator of gene expression, primarily through its catalysis of mono-, di-, and tri-methylation of H3K27.[1] This methylation landscape is crucial for maintaining cellular identity and function. The catalytic activity of PRC2 is driven by the SET domain of its EZH2 subunit.[1] Aberrant EZH2 activity, often due to overexpression or activating mutations, leads to increased H3K27 trimethylation (H3K27me3), a hallmark of transcriptional repression. This can result in the silencing of tumor suppressor genes, thereby promoting oncogenesis.[1]
EPZ011989 is a highly potent and selective, orally bioavailable inhibitor of EZH2.[1] It acts as a competitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM), the universal methyl donor for histone methyltransferases. By binding to the SAM-binding pocket of EZH2, EPZ011989 effectively blocks its methyltransferase activity, leading to a reduction in global H3K27 methylation levels.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for EPZ011989, demonstrating its potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Selectivity of EPZ011989
| Parameter | Target | Value | Reference(s) |
| Ki | Wild-Type EZH2 | <3 nM | [1][2][3] |
| Y646F Mutant EZH2 | <3 nM | [3] | |
| Selectivity | EZH1 vs. EZH2 | >15-fold | [1][3] |
| Other Histone Methyltransferases (panel of 20) | >3000-fold | [1][3] |
Table 2: Cellular Activity of EPZ011989
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (H3K27me3 reduction) | WSU-DLCL2 (Y641F mutant) | 94 nM | [2] |
| Lowest Cytotoxic Concentration (LCC) | WSU-DLCL2 (11-day proliferation assay) | 208 nM | [1][2] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of EPZ011989
The following diagram illustrates the mechanism by which EPZ011989 inhibits EZH2 and its downstream effects on H3K27 methylation and gene expression.
Experimental Workflow for Assessing EPZ011989 Efficacy
This diagram outlines a typical experimental workflow to evaluate the effect of EPZ011989 on H3K27 methylation and cancer cell proliferation.
Detailed Experimental Protocols
EZH2 Histone Methyltransferase (HMT) Assay (Biochemical)
This protocol is adapted from standard procedures for SAM-competitive HMT assays.
Objective: To determine the in vitro potency (Ki) of EPZ011989 against the EZH2 enzyme.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48)
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
FlashPlate
-
TopSeal-A
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of EPZ011989 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the PRC2 complex, biotinylated H3 peptide, and EPZ011989 dilution or vehicle (DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to a FlashPlate and incubate for 1 hour to allow the biotinylated peptide to bind to the plate.
-
Seal the plate with TopSeal-A.
-
Measure the incorporation of the [³H]-methyl group using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of EPZ011989 and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The Ki value can be determined using the Cheng-Prusoff equation, with the known Km of SAM for EZH2.
Western Blot for H3K27me3 in WSU-DLCL2 Cells (Cell-Based)
Objective: To assess the effect of EPZ011989 on cellular H3K27me3 levels.
Materials:
-
WSU-DLCL2 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-total Histone H3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Culture WSU-DLCL2 cells in RPMI-1640 medium.
-
Treat cells with various concentrations of EPZ011989 or vehicle (DMSO) for 4 days.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBS-T.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBS-T.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify band intensities to determine the relative change in H3K27me3 levels.
WSU-DLCL2 Xenograft Mouse Model (In Vivo)
Objective: To evaluate the in vivo anti-tumor efficacy and pharmacodynamic effects of EPZ011989.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD-SCID)
-
WSU-DLCL2 cells
-
Matrigel
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween-80 in water
-
Calipers
-
Tools for tumor harvesting and tissue processing
Procedure:
-
Subcutaneously implant WSU-DLCL2 cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Prepare a suspension of EPZ011989 in the vehicle.
-
Administer EPZ011989 or vehicle orally (p.o.) to the mice at the desired dose and schedule (e.g., 250 mg/kg, twice daily).[4]
-
Measure tumor volumes and body weights 2-3 times per week.
-
For pharmacodynamic studies, harvest tumors at specific time points after the final dose.
-
Process the tumor tissue for histone extraction and subsequent analysis of H3K27me3 levels by ELISA or Western blot, as described in the previous protocol.
Conclusion
This compound is a valuable research tool for investigating the biological roles of EZH2 and the consequences of its inhibition. Its high potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to explore the effects of EPZ011989 on H3K27 methylation and its potential as a therapeutic agent in EZH2-driven malignancies. The continued investigation of this and similar compounds will undoubtedly advance our understanding of epigenetic regulation in cancer and may lead to the development of novel and effective therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 4. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to EPZ011989 Trifluoroacetate in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ011989 trifluoroacetate, also known as tazemetostat, is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27).[3][4][5] Aberrant EZH2 activity is implicated in the pathogenesis of various hematological malignancies, including non-Hodgkin lymphoma (NHL) and acute myeloid leukemia (AML), making it a compelling therapeutic target.[3][6] This technical guide provides a comprehensive overview of EPZ011989, summarizing key preclinical and clinical data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
EPZ011989 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to H3K27.[7] This leads to a global reduction in H3K27me3 levels, a hallmark of PRC2 activity.[8] The subsequent reactivation of silenced tumor suppressor genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on EZH2 activity.[3][7] In hematological malignancies, particularly those with gain-of-function EZH2 mutations (e.g., in germinal center B-cell-like diffuse large B-cell lymphoma) or those with EZH2 overexpression, this inhibition can lead to significant anti-tumor effects.[1][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies in hematological malignancies.
Table 1: Preclinical Activity of EPZ011989 in Hematological Malignancy Models
| Parameter | Cell Line/Model | EZH2 Status | Value | Reference(s) |
| Biochemical Inhibition (Ki) | Recombinant EZH2 | Wild-Type | <3 nM | [8] |
| Recombinant EZH2 | Y646F Mutant | <3 nM | [8] | |
| Cellular H3K27me3 Inhibition (IC50) | WSU-DLCL2 (DLBCL) | Y641F Mutant | 94 nM | [10] |
| WSU-DLCL2 (DLBCL) | Y641F Mutant | 9 nM | [11] | |
| Cell Proliferation (LCC) | WSU-DLCL2 (DLBCL) | Y641F Mutant | 208 nM (11-day assay) | [8] |
| In Vivo Tumor Growth Inhibition | KARPAS-422 (DLBCL Xenograft) | Y641F Mutant | Significant tumor regression at 250 and 500 mg/kg BID | [8] |
| Pfeiffer (DLBCL Xenograft) | A677G Mutant | Significant tumor growth inhibition | [7] | |
| AML Patient-Derived Xenograft | Wild-Type | Delayed engraftment and prolonged survival | [8] |
LCC: Lowest Cytotoxic Concentration BID: Twice daily
Table 2: Clinical Efficacy of Tazemetostat (EPZ011989) in Relapsed/Refractory Follicular Lymphoma (Phase 2 Study)
| Patient Cohort | Objective Response Rate (ORR) | Complete Response (CR) | Median Duration of Response | Median Progression-Free Survival | Reference(s) |
| EZH2 Mutant (n=45) | 69% | 13% | 10.9 months | 13.8 months | [12] |
| EZH2 Wild-Type (n=54) | 35% | 4% | 13.0 months | 11.1 months | [12] |
Experimental Protocols
Cell Viability Assay (Guava ViaCount Assay)
This protocol is adapted from methodologies used to assess the effect of EPZ011989 on cell proliferation.[13]
Materials:
-
Hematological malignancy cell lines (e.g., WSU-DLCL2)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Guava ViaCount™ Reagent
-
Guava® Personal Cell Analysis (PCA™) System or equivalent flow cytometer
Procedure:
-
Seed exponentially growing cells in a 96-well plate at a predetermined optimal density.
-
Prepare serial dilutions of EPZ011989 in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., up to 11 days for long-term proliferation assays).[8]
-
At each time point, resuspend the cells in the wells thoroughly.
-
Transfer a 50 µL aliquot of the cell suspension to a microcentrifuge tube.
-
Add 150 µL of Guava ViaCount™ Reagent to each tube.
-
Incubate at room temperature for 5 minutes in the dark.
-
Acquire data on the Guava® PCA™ System, which distinguishes viable and non-viable cells based on differential dye permeability.
-
Analyze the data to determine the number of viable cells and calculate parameters such as the Lowest Cytotoxic Concentration (LCC).
Western Blot for H3K27me3
This protocol outlines the key steps for assessing the pharmacodynamic effect of EPZ011989 by measuring the global levels of H3K27me3.
Materials:
-
Treated and untreated cell pellets
-
Acid extraction buffer (e.g., 0.2 M sulfuric acid)
-
Trichloroacetic acid (TCA)
-
Ice-cold acetone
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels (high percentage, e.g., 15%)[14]
-
Blocking buffer (e.g., 5% BSA in TBST)[14]
-
Primary antibody (anti-H3K27me3)
-
Loading control primary antibody (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Histone Extraction (Acid Extraction):
-
Lyse cell pellets and isolate nuclei.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate overnight at 4°C with rotation.
-
Centrifuge to pellet debris and transfer the histone-containing supernatant.
-
Precipitate histones with TCA, wash with ice-cold acetone, and air-dry the pellet.[2]
-
Resuspend the histone pellet in sterile water.
-
-
Protein Quantification: Determine the protein concentration of each histone extract.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a high-percentage SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 loading control.
-
Visualizations
Signaling Pathway of EZH2 Inhibition
Caption: Mechanism of action of EPZ011989 on the EZH2 signaling pathway.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating EPZ011989.
Logical Relationship: Therapeutic Rationale
Caption: Logical framework for the therapeutic use of EPZ011989.
Conclusion
This compound has demonstrated significant preclinical and clinical activity in various hematological malignancies, particularly in follicular lymphoma and diffuse large B-cell lymphoma. Its mechanism of action, centered on the selective inhibition of EZH2 and the subsequent reduction of H3K27 trimethylation, provides a strong rationale for its use in cancers dependent on this epigenetic regulator. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and utilize this promising therapeutic agent. Continued investigation into optimal combination strategies and mechanisms of resistance will be crucial for maximizing the clinical potential of EPZ011989 in the treatment of hematological cancers.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 3. EZH2 in normal hematopoiesis and hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 mutations and impact on clinical outcome: an analysis in 1,604 patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EZH2 in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welcome.cytekbio.com [welcome.cytekbio.com]
- 14. news-medical.net [news-medical.net]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
Preclinical Profile of EPZ011989 Trifluoroacetate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the preclinical studies of EPZ011989 trifluoroacetate, summarizing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Mechanism of Action
EPZ011989 functions as a specific inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By binding to EZH2, EPZ011989 blocks its methyltransferase activity, specifically preventing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic mark is associated with transcriptional repression; its inhibition by EPZ011989 leads to the reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1] EPZ011989 demonstrates equipotent inhibition of both wild-type and mutant forms of EZH2.[1][2]
In Vitro Activity
Biochemical and Cellular Potency
EPZ011989 demonstrates potent inhibition of EZH2 in biochemical assays and effectively reduces H3K27 methylation in cellular contexts.[1][2][3] Its activity has been characterized in various cancer cell lines, particularly those derived from B-cell lymphomas.[1][4]
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EZH2 (wild-type) Ki | <3 nM | Cell-free biochemical assay | [1][2] |
| EZH2 (mutant) Ki | <3 nM | Cell-free biochemical assay | [1][5] |
| EZH1 Ki | 103 nM | Cell-free assay | [2] |
| H3K27me3 IC50 | 94 ± 48 nM | WSU-DLCL2 (human B-cell lymphoma) | [1][3] |
| Proliferation LCC | 208 ± 75 nM | WSU-DLCL2 (11-day assay) | [1] |
Table 1: Biochemical and Cellular Activity of EPZ011989
Selectivity
EPZ011989 exhibits high selectivity for EZH2 over other histone methyltransferases (HMTs), including the closely related EZH1.[1][2][6]
| Parameter | Value | Reference |
| Selectivity over EZH1 | >15-fold | [1][2] |
| Selectivity over other HMTs (20 tested) | >3000-fold | [1][2] |
Table 2: Selectivity Profile of EPZ011989
In Vivo Efficacy
Xenograft Models
The anti-tumor activity of EPZ011989 has been demonstrated in mouse xenograft models of human B-cell lymphoma and pediatric malignant rhabdoid tumors.[1][7][8]
| Tumor Model | Dosing Regimen | Outcome | Reference |
| WSU-DLCL2 (B-cell lymphoma) | 250 mg/kg and 500 mg/kg, oral, BID for 21 days | Significant tumor regression at both doses | [1] |
| Pediatric Malignant Rhabdoid Tumors | Not specified | Significantly prolonged time to event | [7] |
| AML Murine Model | 82 mg/kg increased to 300 mg/kg, daily oral gavage | Modest improvement in overall survival | [9] |
Table 3: In Vivo Anti-Tumor Efficacy of EPZ011989
Pharmacodynamic Effects in Vivo
Oral administration of EPZ011989 in tumor-bearing mice led to a robust and dose-dependent reduction of H3K27 methylation in tumor tissues, confirming target engagement in vivo.[1]
Pharmacokinetics
EPZ011989 exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability.[1][3]
| Species | Parameter | Value |
| Human | Scaled Microsomal Clearance (mL/min/kg) | 6 ± 0.5 |
| Plasma Protein Unbound (%) | 97 ± 3 | |
| Rat | Scaled Microsomal Clearance (mL/min/kg) | <10 |
| Plasma Protein Unbound (%) | 91 ± 6 | |
| Mouse | Scaled Microsomal Clearance (mL/min/kg) | <10 |
| Plasma Protein Unbound (%) | 80 ± 11 |
Table 4: Pharmacokinetic Parameters of EPZ011989
Experimental Protocols
EZH2 Inhibition Assay (Biochemical)
A representative protocol for a biochemical EZH2 inhibition assay involves the use of recombinant PRC2 complex, a histone H3 substrate, and the methyl donor S-adenosyl-L-methionine (SAM). The transfer of the methyl group from SAM to the histone substrate is measured, often through a radioactivity-based or antibody-based detection method. The assay is performed with varying concentrations of EPZ011989 to determine the Ki value.
Cellular H3K27me3 Assay
-
Cell Culture: WSU-DLCL2 cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of EPZ011989 or vehicle control for a specified period (e.g., 72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction method.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using antibodies specific for H3K27me3 to quantify the levels of this histone mark.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of H3K27me3 inhibition against the log of the EPZ011989 concentration.
Cell Proliferation Assay
-
Cell Seeding: WSU-DLCL2 cells are seeded at a low density in 96-well plates.[2]
-
Compound Addition: Cells are treated with various concentrations of EPZ011989.[2]
-
Incubation: The plates are incubated for an extended period (e.g., 11 days) to assess long-term effects on proliferation.[2][3]
-
Viability Assessment: Cell viability is measured at multiple time points using a suitable method, such as the Guava Viacount assay.[2]
-
Data Analysis: The lowest cytotoxic concentration (LCC) is determined from the dose-response curves.[1]
In Vivo Xenograft Study
-
Cell Implantation: WSU-DLCL2 cells are subcutaneously implanted into immunodeficient mice (e.g., SCID mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and vehicle control groups. EPZ011989 is administered orally at specified doses and schedules (e.g., 250 mg/kg and 500 mg/kg, BID).[1]
-
Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at interim time points, tumors are harvested for the analysis of H3K27me3 levels by Western blotting or immunohistochemistry to confirm target engagement.[1]
Conclusion
The preclinical data for this compound strongly support its development as a potent and selective inhibitor of EZH2. Its robust in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, highlights its potential as a therapeutic agent for the treatment of EZH2-dependent malignancies, particularly B-cell lymphomas. The detailed methodologies and comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of EPZ011989.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 7. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
EPZ011989 Trifluoroacetate: A Technical Guide to a Potent and Selective Chemical Probe for EZH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of EPZ011989 trifluoroacetate, a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). EPZ011989 serves as a valuable chemical probe for elucidating the biological functions of EZH2 in both normal and disease states, particularly in oncology.
Introduction
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27).[1] This methylation leads to transcriptional repression of target genes, influencing processes such as cell differentiation, proliferation, and stem cell identity.[1][2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including B-cell lymphomas.[3]
EPZ011989 was developed as a highly potent and selective inhibitor of EZH2, making it an ideal chemical probe to investigate the therapeutic potential of targeting this enzyme.[3] This guide summarizes its biochemical and cellular activity, selectivity profile, and provides detailed experimental protocols for its use.
Data Presentation
Biochemical and Cellular Activity of EPZ011989
| Parameter | Species/Cell Line | Value | Reference(s) |
| Biochemical Activity | |||
| EZH2 (Wild-Type) Kᵢ | Human | <3 nM | [3][4][5] |
| EZH2 (Y646F Mutant) Kᵢ | Human | <3 nM | [3] |
| EZH2 IC₅₀ | Human | 6 nM | [6] |
| Cellular Activity | |||
| H3K27me3 Inhibition IC₅₀ | WSU-DLCL2 (Y641F mutant) | 94 nM (± 48) | [3][5] |
| Cell Proliferation LCC | WSU-DLCL2 (Y641F mutant) | 208 nM (± 75) | [3][5] |
LCC: Lowest Cytotoxic Concentration
Selectivity Profile of EPZ011989
| Target | Selectivity vs. EZH2 | Reference(s) |
| EZH1 | >15-fold | [3][4][6] |
| 20 Other Histone Methyltransferases | >3000-fold | [3][4][6] |
Signaling Pathway and Experimental Workflows
EZH2-Mediated Transcriptional Repression
The following diagram illustrates the central role of EZH2 within the PRC2 complex in mediating gene silencing through histone methylation.
Caption: EZH2 signaling pathway leading to gene silencing.
Experimental Workflow: Validation of an EZH2 Chemical Probe
This workflow outlines the key stages in validating a chemical probe like EPZ011989.
Caption: Key stages in the validation of an EZH2 chemical probe.
Experimental Protocols
Biochemical EZH2 Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro potency of an inhibitor against EZH2 using a homogenous assay format, such as TR-FRET or fluorescence polarization.
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
S-Adenosyl-L-methionine (SAM)
-
Histone H3-derived peptide substrate
-
EPZ011989 (or other test inhibitor)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100, 0.1% BSA)
-
Detection reagents (specific to the assay format)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of EPZ011989 in DMSO, followed by dilution in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the assay plate.
-
Add the PRC2 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding a mixture of SAM and the histone H3 peptide substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection signal to develop.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cellular H3K27me3 Inhibition ELISA
This protocol describes the measurement of cellular H3K27 trimethylation levels in response to EZH2 inhibitor treatment.
Materials:
-
WSU-DLCL2 cells (or other relevant cell line)
-
Cell culture medium (e.g., RPMI + 10% FBS)
-
EPZ011989
-
Histone extraction buffer
-
ELISA plate pre-coated with a capture antibody for total Histone H3
-
Detection antibody specific for H3K27me3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Seed WSU-DLCL2 cells in a 96-well culture plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of EPZ011989 or DMSO (vehicle control) for a specified duration (e.g., 48-96 hours).
-
Lyse the cells and extract histones according to a standard protocol.
-
Normalize the histone extracts for total protein concentration.
-
Add the normalized histone extracts to the wells of the pre-coated ELISA plate and incubate to allow capture of total Histone H3.
-
Wash the wells with wash buffer.
-
Add the H3K27me3 detection antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and wash the wells again.
-
Add the TMB substrate and incubate in the dark until sufficient color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm on a plate reader.
-
Calculate the percent reduction in H3K27me3 levels for each treatment condition relative to the vehicle control.
WSU-DLCL2 Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of EPZ011989 on the EZH2 mutant-dependent WSU-DLCL2 cell line over an extended period.[4]
Materials:
-
WSU-DLCL2 cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
EPZ011989
-
96-well cell culture plates
-
Cell viability reagent (e.g., Guava ViaCount reagent, CellTiter-Glo®)
Procedure:
-
Plate exponentially growing WSU-DLCL2 cells in triplicate in 96-well plates.
-
Incubate the cells with increasing concentrations of EPZ011989 (typically from low nM to µM range) or DMSO as a vehicle control.[4]
-
Determine the viable cell number every 3-4 days for a total of up to 11 days.[4] This can be done using methods like automated cell counting with trypan blue exclusion or a luminescence-based viability assay.
-
For longer-term assays, re-seed the cells with fresh medium and inhibitor at each time point to maintain logarithmic growth.
-
Plot the viable cell number against time for each concentration.
-
Calculate the lowest cytotoxic concentration (LCC) or IC₅₀ for proliferation inhibition at the final time point.
Conclusion
This compound is a well-characterized and highly effective chemical probe for the study of EZH2. Its high potency, selectivity, and in vivo activity make it an indispensable tool for researchers in academia and industry. The data and protocols presented in this guide are intended to facilitate the robust design and execution of experiments aimed at further understanding the role of EZH2 in biology and disease, and to aid in the development of novel therapeutic strategies targeting this key epigenetic regulator.
References
- 1. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
The Discovery and Development of EPZ011989 Trifluoroacetate: A Potent and Selective EZH2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and a pivotal enzyme in epigenetic regulation. Through the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 plays a crucial role in gene silencing. Dysregulation of EZH2 activity, either through mutation or overexpression, is implicated in the pathogenesis of various malignancies, including B-cell lymphomas. This has positioned EZH2 as a compelling therapeutic target for cancer. EPZ011989 trifluoroacetate has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of EZH2, demonstrating significant preclinical anti-tumor activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of EPZ011989, intended for professionals in the field of drug discovery and development.
Discovery and Mechanism of Action
EPZ011989 was identified through structure-activity relationship (SAR) studies focused on a pyridone-benzamide scaffold, a common feature in several EZH2 inhibitors. The design of EPZ011989 aimed to optimize potency, selectivity, and pharmacokinetic properties, addressing the limitations of earlier tool compounds.
EPZ011989 acts as a potent inhibitor of EZH2, functioning as a S-adenosyl-L-methionine (SAM)-competitive inhibitor. It effectively blocks the methyltransferase activity of both wild-type and mutant forms of EZH2. By inhibiting EZH2, EPZ011989 prevents the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1][2]
Preclinical Data
The preclinical development of EPZ011989 has demonstrated its potential as a therapeutic agent through a series of in vitro and in vivo studies.
In Vitro Activity
EPZ011989 exhibits potent and selective inhibition of EZH2. Key quantitative data from in vitro studies are summarized in the table below.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki (EZH2) | <3 nM | Cell-free enzymatic assay | [3] |
| Ki (EZH1) | 103 nM | Cell-free enzymatic assay | [3] |
| Selectivity (EZH1/EZH2) | >15-fold | Cell-free enzymatic assay | [4] |
| Selectivity over other HMTs | >3000-fold | Panel of 20 other histone methyltransferases | [3] |
| IC50 (H3K27 methylation) | <100 nM | WSU-DLCL2 (Y641F mutant) human lymphoma cells | [3] |
| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 cells (11-day proliferation assay) | [4] |
In Vivo Activity
EPZ011989 has demonstrated robust anti-tumor efficacy in preclinical xenograft models of human B-cell lymphoma. The compound is orally bioavailable and exhibits favorable pharmacokinetic properties.
| Animal Model | Dosing Regimen | Outcome | Reference |
| SCID mice with KARPAS-422 human DLBCL xenografts | 250 and 500 mg/kg, oral, BID for 21 days | Significant tumor growth inhibition | [4] |
| SCID mice with human B-cell lymphoma xenograft | Not specified | Significant tumor growth inhibition | [5] |
| Pediatric malignant rhabdoid tumor preclinical models | Not specified | Prolonged time to event, but did not induce tumor regression | [6][7] |
| Synovial sarcoma cell line xenograft models | 500 mg/kg, oral, BID | Inhibited tumor growth | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of key experimental methodologies used in the evaluation of EPZ011989.
EZH2 Enzymatic Assay
The inhibitory activity of EPZ011989 against EZH2 is typically determined using a cell-free enzymatic assay. A common method is an ELISA-based assay that measures the methylation of a histone H3 peptide substrate by the PRC2 complex. The assay involves incubating the PRC2 enzyme with the substrate, SAM (the methyl donor), and varying concentrations of the inhibitor. The level of H3K27 trimethylation is then quantified using a specific antibody and a detectable secondary antibody. The IC50 value is calculated from the dose-response curve.
Cell-Based Proliferation Assay
The anti-proliferative effect of EPZ011989 on cancer cell lines is assessed using long-term proliferation assays. For instance, WSU-DLCL2 cells are cultured in the presence of increasing concentrations of EPZ011989 for a period of up to 11 days. Cell viability and proliferation can be measured using various methods, such as the Guava Viacount assay, at multiple time points. The Lowest Cytotoxic Concentration (LCC) is determined as the lowest concentration that inhibits cell proliferation.[3]
In Vivo Xenograft Studies
The in vivo efficacy of EPZ011989 is evaluated in immunocompromised mouse models bearing human tumor xenografts. For example, SCID mice are subcutaneously implanted with KARPAS-422 human diffuse large B-cell lymphoma cells. Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. EPZ011989 is administered orally at various doses and schedules. Tumor volume and body weight are monitored regularly throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis of H3K27 methylation levels.[4][8]
Signaling Pathways and Experimental Workflows
Visual representations of the EZH2 signaling pathway and the drug development workflow for EPZ011989 can aid in understanding its mechanism and discovery process.
Caption: EZH2 Signaling Pathway and Inhibition by EPZ011989.
Caption: EPZ011989 Drug Development Workflow.
Clinical Landscape of EZH2 Inhibitors
While EPZ011989 remains a valuable preclinical tool, the clinical development landscape for EZH2 inhibitors is prominently represented by tazemetostat (EPZ-6438), another potent and selective EZH2 inhibitor. Tazemetostat has undergone extensive clinical investigation and has received regulatory approval for certain indications, providing a proof-of-concept for EZH2 inhibition as a therapeutic strategy.[7] Clinical trials with tazemetostat have been conducted in patients with various hematological malignancies and solid tumors, including non-Hodgkin lymphoma and INI1-negative tumors.[9][10] The safety and efficacy data from these trials are crucial for understanding the potential and the challenges of targeting EZH2 in the clinic.
Conclusion
This compound is a well-characterized, potent, and selective EZH2 inhibitor that has played a significant role in elucidating the therapeutic potential of targeting this epigenetic regulator. Its robust preclinical activity, particularly in models of B-cell lymphoma, underscores the importance of the EZH2 pathway in cancer. The detailed in vitro and in vivo data, along with established experimental protocols, provide a solid foundation for further research in this area. The clinical progress of other EZH2 inhibitors like tazemetostat further validates this approach and offers valuable insights for the future development of novel epigenetic therapies.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 8. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for EPZ011989 Trifluoroacetate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of EPZ011989 trifluoroacetate, a potent and selective inhibitor of the histone methyltransferase EZH2. The provided methodologies are essential for characterizing the compound's biochemical potency, cellular activity, and mechanism of action.
Introduction
EPZ011989 is a small molecule inhibitor targeting the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the methylation of histone H3 on lysine 27 (H3K27), a modification associated with transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3] EPZ011989 has been shown to potently and selectively inhibit both wild-type and mutant forms of EZH2.[1][4] These protocols describe standard in vitro assays to quantify the inhibitory activity of EPZ011989.
Mechanism of Action: EZH2 Signaling Pathway
EZH2 functions as the catalytic subunit of the PRC2 complex, which also includes core components such as EED and SUZ12. This complex utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer methyl groups to the lysine 27 residue of histone H3 (H3K27). This methylation can occur in mono-, di-, and tri-methylated states (H3K27me1, H3K27me2, and H3K27me3). The trimethylation of H3K27 is a hallmark of transcriptionally silent chromatin. EPZ011989 acts as a competitive inhibitor of the SAM-binding site within EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of silenced tumor suppressor genes.[3]
Quantitative Data Summary
The inhibitory activity of EPZ011989 has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Biochemical Activity of EPZ011989
| Parameter | Target Enzyme | Value | Assay Type |
| Ki | Wild-Type EZH2 | <3 nM[1][4][5] | Biochemical Assay |
| Ki | Y646F Mutant EZH2 | <3 nM[1][5] | Biochemical Assay |
| IC50 | EZH2 | 6 nM[6] | ELISA-based Protein Substrate Methylation |
Table 2: Cellular Activity of EPZ011989
| Parameter | Cell Line | Value | Assay Type |
| IC50 (H3K27me3 reduction) | WSU-DLCL2 (Y641F mutant) | <100 nM[1][4] | ELISA |
| Lowest Cytotoxic Concentration (LCC) | WSU-DLCL2 (Y641F mutant) | 208 ± 75 nM[1] | 11-day Proliferation Assay |
| Antiproliferative IC50 | WSU-DLCL2 | 385 nM[7] | Proliferation Assay |
Table 3: Selectivity of EPZ011989
| Comparison | Selectivity Fold |
| EZH1 vs EZH2 | >15-fold[1][4] |
| Other HMTs vs EZH2 | >3000-fold[1][4] |
Experimental Protocols
Protocol 1: EZH2 Biochemical Assay (AlphaLISA® Format)
This protocol describes a homogenous, high-throughput assay to determine the IC50 of EPZ011989 against EZH2 using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. The assay measures the methylation of a biotinylated histone H3 peptide substrate by the EZH2 enzyme complex.
Materials:
-
This compound
-
Recombinant human PRC2 complex (containing EZH2)
-
S-Adenosyl-L-methionine (SAM)
-
Biotinylated Histone H3 (21-44) peptide substrate
-
AlphaLISA anti-H3K27me3 Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.01% BSA)
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute these solutions in AlphaLISA Assay Buffer to achieve the desired final concentrations in the assay with a final DMSO concentration of ≤1%.
-
Enzyme and Substrate Preparation:
-
Dilute the PRC2 complex in AlphaLISA Assay Buffer to a final concentration of 4X the desired assay concentration (e.g., 20 nM, final 5 nM).
-
Prepare a 2X substrate mix containing biotinylated H3 peptide and SAM in AlphaLISA Assay Buffer. The final concentrations in the well should be optimized, for example, 100 nM for the peptide and 3 µM for SAM.[4]
-
-
Assay Reaction:
-
Add 2.5 µL of the diluted EPZ011989 or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X PRC2 enzyme solution to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X substrate mix to each well.
-
Seal the plate and incubate for a defined period (e.g., 120 minutes) at room temperature.[4]
-
-
Detection:
-
Prepare a 1.67X detection mix containing AlphaLISA Acceptor and Donor beads in 1X Epigenetics Buffer 1, protected from light.[4]
-
Add 15 µL of the detection mix to each well to stop the enzymatic reaction.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader at 615 nm.
-
-
Data Analysis: Calculate the percent inhibition for each EPZ011989 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This protocol is designed to assess the anti-proliferative effect of EPZ011989 on a cancer cell line known to be sensitive to EZH2 inhibition, such as the WSU-DLCL2 lymphoma cell line which harbors an EZH2 Y641F mutation.[1][4]
Materials:
-
This compound
-
WSU-DLCL2 cells
-
RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and penicillin-streptomycin
-
96-well clear or white opaque tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Guava ViaCount)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating:
-
Culture WSU-DLCL2 cells in logarithmic growth phase.
-
Plate the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of EPZ011989 in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5%.
-
Add the diluted compound to the wells. Include wells with vehicle (DMSO) only as a negative control.
-
-
Incubation: Incubate the plate for an extended period, typically 7 to 11 days, in a humidified incubator.[4][7] This extended incubation is often necessary to observe the full cytotoxic or cytostatic effects of EZH2 inhibitors.
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable method.
-
For luminescent assays (e.g., CellTiter-Glo®), add the reagent according to the manufacturer's instructions and measure luminescence on a plate reader.
-
For flow cytometry-based methods (e.g., Guava ViaCount), aspirate the cells, stain with the reagent, and analyze on a cytometer.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of EPZ011989 compared to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 or Lowest Cytotoxic Concentration (LCC) value by fitting the data to a suitable dose-response curve.
-
Storage and Handling
This compound should be stored as a solid at -20°C or -80°C, protected from moisture. For in vitro assays, prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 10-30 mM). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.[7] When preparing aqueous solutions for cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
EPZ011989 Trifluoroacetate: A Guide for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ011989 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][3] Aberrant EZH2 activity and subsequent hypermethylation of H3K27 are implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] EPZ011989 equipotently inhibits both wild-type and mutant forms of EZH2, demonstrating significant anti-proliferative effects in various cancer cell lines.[1][2] This document provides a comprehensive guide for the use of EPZ011989 trifluoroacetate in cell culture, including detailed protocols for treatment and subsequent analysis of its biological effects.
Mechanism of Action
EPZ011989 acts as a competitive inhibitor of the S-adenosylmethionine (SAM)-binding pocket of EZH2, thereby preventing the transfer of methyl groups to its histone substrate.[1] This inhibition leads to a global reduction in H3K27me3 levels, resulting in the derepression of target genes, including tumor suppressors.[1][5] This re-activation of silenced genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Caption: Mechanism of EPZ011989 action on the EZH2 pathway.
Data Summary
In Vitro Activity of EPZ011989
| Parameter | Value | Cell Line | Comments | Reference(s) |
| EZH2 Inhibition (Ki) | <3 nM | - | Equipotently inhibits wild-type and mutant EZH2. | [1][2] |
| Cellular H3K27me3 IC50 | 94 nM | WSU-DLCL2 (human lymphoma) | Measures the concentration required to reduce cellular H3K27 trimethylation by 50%. | [6] |
| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 (human lymphoma) | Average concentration demonstrating the initial cytotoxic effect in an 11-day proliferation assay. | [7][8] |
| H3K27me3 Inhibition | 0.625 µM | Kasumi-1, MOLM-13, MV4-11 (AML cell lines) | Concentration at which inhibition of H3K27me3 was observed after 4 days of treatment. | [2] |
Selectivity of EPZ011989
| Target | Selectivity Fold (vs. EZH2) | Comments | Reference(s) |
| EZH1 | >15-fold | Demonstrates good selectivity over the closely related EZH1. | [1] |
| Other Histone Methyltransferases (20 tested) | >3000-fold | Highly selective against a panel of 20 other histone methyltransferases. | [1] |
Experimental Protocols
A. Reagent Preparation and Storage
This compound Stock Solution:
-
Storage: Store the solid compound at 4°C, sealed and protected from moisture.[7] For long-term storage of stock solutions, -20°C for up to one year or -80°C for up to two years is recommended.[6]
-
Reconstitution: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[2] Use fresh DMSO as moisture can reduce solubility.[2] The trifluoroacetate salt of EPZ011989 is soluble in DMSO up to 100 mg/mL (138.92 mM), though ultrasonication may be required.[7]
-
Note on Trifluoroacetate (TFA) Salt: While the trifluoroacetate salt is commonly used, be aware that TFA itself can have biological effects, including inhibition of cell proliferation at high concentrations. It is advisable to include a vehicle control (DMSO) in all experiments.
B. Cell Culture Treatment Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Inhibition of EZH2 Promotes Human Embryonic Stem Cell Differentiation into Mesoderm by Reducing H3K27me3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPZ011989 Trifluoroacetate in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of EPZ011989 trifluoroacetate, a potent and selective inhibitor of the histone methyltransferase EZH2, in preclinical mouse xenograft models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy of this compound.
Mechanism of Action
EPZ011989 is a small molecule inhibitor that targets the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), Enhancer of zeste homolog 2 (EZH2).[1][2] EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[3][4] By inhibiting EZH2, EPZ011989 reduces global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and tumor growth. EPZ011989 has shown potent activity against both wild-type and mutant forms of EZH2.[1]
Signaling Pathway of EZH2 Inhibition
The inhibitory action of EPZ011989 on EZH2 has downstream effects on various signaling pathways implicated in cancer progression, including the PI3K/Akt and Wnt/β-catenin pathways. The following diagram illustrates the simplified mechanism of action.
Quantitative Data Summary for Mouse Xenograft Models
The following table summarizes the dosages and administration schedules of this compound used in various mouse xenograft models. This data can serve as a starting point for dose selection in future studies.
| Cell Line | Cancer Type | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |
| WSU-DLCL2 | B-cell Lymphoma | SCID | 250, 500 | Oral gavage | Twice daily (BID) | [1] |
| KARPAS-422 | B-cell Lymphoma | SCID | 250, 500 | Oral gavage | Twice daily (BID) for 21 days | |
| Various | Acute Myeloid Leukemia (AML) | Not Specified | 82, then 300 | Oral gavage | Daily | [4] |
| Patient-Derived | Epithelioid Sarcoma | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Various | Malignant Rhabdoid Tumors | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The trifluoroacetate salt form of EPZ011989 may have a different molecular weight than the free base, which should be considered when preparing dosing solutions.
Experimental Protocols
Below are detailed protocols for a typical mouse xenograft study involving this compound.
Cell Culture and Xenograft Implantation
-
Cell Lines: WSU-DLCL2 or KARPAS-422 cells are commonly used for B-cell lymphoma models.
-
Cell Preparation: Culture cells in appropriate media and conditions. On the day of implantation, harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 107 cells/100 µL).
-
Animal Strain: Severe combined immunodeficient (SCID) mice are a suitable strain for hosting human xenografts.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
This compound Formulation and Administration
-
Vehicle Preparation: A common vehicle for oral administration of EPZ011989 is a solution of 0.5% methylcellulose and 0.1% Tween-80 in deionized water.
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Prepare a homogenous suspension of the compound in the vehicle. Sonication may be required to achieve a uniform suspension.
-
-
Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into vehicle control and treatment groups.
-
Administer the this compound suspension or vehicle control to the mice via oral gavage at the specified dosage and schedule (e.g., 250 mg/kg, twice daily).
-
Efficacy Evaluation and Endpoint
-
Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice regularly to assess toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point. At the endpoint, tumors can be excised for pharmacodynamic and histological analysis.
Experimental Workflow
The following diagram outlines the typical workflow for a mouse xenograft study with EPZ011989.
References
Application Notes and Protocols for Solubilizing EPZ011989 Trifluoroacetate in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of EPZ011989 trifluoroacetate, a potent and selective inhibitor of the histone methyltransferase EZH2, for in vitro experiments.
Product Information
This compound is a small molecule inhibitor that targets both wild-type and mutant forms of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, EPZ011989 prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic modification that leads to transcriptional repression of target genes. This compound has demonstrated robust anti-tumor activity in preclinical models of B-cell lymphoma.[1][2][3][4]
Chemical Properties:
| Property | Value |
| Molecular Formula | C37H52F3N5O6 |
| Molecular Weight | 719.83 g/mol [5][6] |
| CAS Number | 1598383-41-5[5][6][7] |
Solubility and Storage
Proper solubilization and storage are critical for maintaining the stability and activity of this compound.
Solubility in DMSO:
This compound is soluble in dimethyl sulfoxide (DMSO). However, the reported solubility can vary. To ensure complete dissolution, ultrasonication may be necessary.[5][8][9] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ≥ 100 mg/mL[5][8][9] | 138.92 mM |
Storage Conditions:
To prevent degradation, the compound and its solutions should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C[5][8] | As per manufacturer's recommendations | Sealed, away from moisture. |
| DMSO Stock Solution | -20°C[7][8] | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C[7][8] | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (719.83 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 719.83 g/mol * (1000 mg / 1 g) = 7.1983 mg
-
-
Weigh the compound: Carefully weigh out approximately 7.2 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][8]
Caption: Workflow for preparing EPZ011989 stock solution.
Cellular Assay Protocol Example: WSU-DLCL2 Proliferation Assay
This protocol provides an example of how to use the this compound DMSO stock solution in a cellular proliferation assay with the WSU-DLCL2 human B-cell lymphoma cell line. In this cell line, EPZ011989 has been shown to reduce H3K27 methylation with an IC50 of less than 100 nM and inhibit proliferation with a lowest cytotoxic concentration (LCC) of 208 nM.[1][3]
Materials:
-
WSU-DLCL2 cells
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound in DMSO (from Protocol 3.1)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed WSU-DLCL2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of the 10 mM EPZ011989 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0-10 µM).[1] Remember to prepare a vehicle control (DMSO only) with the same final DMSO concentration as the highest EPZ011989 concentration.
-
Treatment: Add 100 µL of the prepared working solutions to the corresponding wells of the 96-well plate containing the cells. This will result in a final volume of 200 µL per well.
-
Incubation: Incubate the plate for the desired duration (e.g., up to 11 days, with media changes as needed).[1]
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Mechanism of Action and Signaling Pathway
EPZ011989 is a highly potent and selective inhibitor of EZH2, with a Ki value of <3 nM.[1][7][10] EZH2 is the catalytic subunit of the PRC2 complex, which also includes SUZ12 and EED. PRC2 catalyzes the transfer of methyl groups to histone H3 at lysine 27, leading to the formation of H3K27me3. This trimethylation is a repressive epigenetic mark that leads to chromatin compaction and transcriptional silencing of target genes, many of which are involved in tumor suppression. By inhibiting EZH2, EPZ011989 prevents the formation of H3K27me3, leading to the reactivation of tumor suppressor gene expression and subsequent inhibition of cancer cell proliferation.
Caption: EPZ011989 inhibits the EZH2 subunit of the PRC2 complex.
Summary of In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| Ki (EZH2) | Cell-free assay | <3 nM | [1][7][10] |
| IC50 (H3K27 methylation) | WSU-DLCL2 | <100 nM | [1][3] |
| LCC (Proliferation) | WSU-DLCL2 | 208 nM | [3] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. arctomsci.com [arctomsci.com]
- 9. immunomart.com [immunomart.com]
- 10. EPZ-011989 trifluoroacetate |CAS:1598383-41-5 Probechem Biochemicals [probechem.com]
Application Notes and Protocols for EPZ011989 Trifluoroacetate in ChIP-Sequencing Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ011989 is a potent and highly selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of histone modifications and transcription factor binding.[3][4] The application of EPZ011989 in ChIP-seq experiments allows for the investigation of the direct effects of EZH2 inhibition on the global H3K27me3 landscape and subsequent changes in gene expression. These application notes provide a detailed protocol and key considerations for utilizing EPZ011989 trifluoroacetate in ChIP-seq experiments.
A critical consideration when performing ChIP-seq for H3K27me3 following treatment with an EZH2 inhibitor like EPZ011989 is the global reduction of the mark. Standard ChIP-seq normalization methods often assume that the total amount of the immunoprecipitated mark is constant across samples, which is not the case in this experimental setup. Therefore, a spike-in normalization strategy is highly recommended to accurately quantify the genome-wide changes in H3K27me3 levels.[1][5][6]
Mechanism of Action
EPZ011989 is a small molecule inhibitor that targets the SET domain of EZH2, thereby preventing the transfer of a methyl group to histone H3 at lysine 27. It exhibits high potency with an inhibition constant (Ki) of less than 3 nM for both wild-type and mutant EZH2.[1][2] The inhibitor is highly selective for EZH2 over other histone methyltransferases.[1][3] Treatment of cells with EPZ011989 leads to a time- and dose-dependent decrease in global H3K27me3 levels.
Signaling Pathway
Caption: Mechanism of EPZ011989 action.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Potency | |||
| EZH2 Ki | < 3 nM | Biochemical Assay | [1][2] |
| Cellular H3K27me3 IC50 | 94 nM | WSU-DLCL2 | [2] |
| Recommended Cellular Concentration | 100-600 nM | General | [3] |
| Anti-proliferation (WSU-DLCL2) | 0-10 µM (11 days) | WSU-DLCL2 | |
| Pharmacokinetics | |||
| Administration | Oral | Mouse | [1] |
| Dosing (in vivo) | 30-1000 mg/kg | Mouse | [2] |
Experimental Protocols
Cell Treatment with this compound
This protocol outlines the treatment of cultured cells with EPZ011989 prior to chromatin immunoprecipitation. Optimal treatment time and concentration should be determined empirically for each cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Cultured cells of interest
Protocol:
-
Prepare a stock solution of EPZ011989. Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C or -80°C for long-term storage.
-
Cell Seeding. Plate cells at a density that will not exceed 80-90% confluency at the time of harvesting.
-
Treatment. The day after seeding, dilute the EPZ011989 stock solution in pre-warmed complete culture medium to the desired final concentration. A concentration range of 100 nM to 1 µM is a good starting point. Also, prepare a vehicle control (DMSO) at the same final concentration as the EPZ011989 treatment.
-
Incubation. Treat cells for a period of 4 to 8 days. This extended treatment time is often necessary to observe a significant reduction in the global levels of the H3K27me3 mark.[1][5]
-
Harvesting. After the treatment period, harvest the cells for the ChIP-seq protocol.
Chromatin Immunoprecipitation (ChIP) Protocol with Spike-In Normalization
This protocol is adapted for experiments involving EZH2 inhibitors and includes a spike-in normalization step, which is crucial for accurately quantifying global changes in H3K27me3.
Materials:
-
Treated and control cells
-
Drosophila melanogaster S2 cells (or other spike-in chromatin source)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
PBS (phosphate-buffered saline)
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing buffer (RIPA buffer)
-
Sonicator
-
Anti-H3K27me3 antibody
-
Spike-in antibody (e.g., anti-H2Av for Drosophila)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Protocol:
-
Cross-linking:
-
To the cell culture medium of both the experimental (human) and spike-in (Drosophila) cells, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Preparation:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a chromatin shearing buffer.
-
Shear the chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Spike-In Chromatin Addition:
-
Quantify the amount of chromatin from both the experimental and spike-in samples.
-
Add a fixed amount of the spike-in chromatin to each experimental sample. The ratio of spike-in to experimental chromatin should be consistent across all samples (e.g., 1:10).
-
-
Immunoprecipitation:
-
Dilute the chromatin and pre-clear with Protein A/G beads.
-
Add the anti-H3K27me3 antibody and the spike-in antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes:
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a standard DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA samples.
-
Perform high-throughput sequencing.
-
Experimental Workflow
Caption: ChIP-seq workflow with EPZ011989.
Data Analysis Considerations
For data analysis, reads should be aligned to a combined reference genome containing both the experimental organism's genome (e.g., human) and the spike-in organism's genome (e.g., Drosophila). The number of reads aligning to the spike-in genome can then be used to calculate a normalization factor for each sample. This factor is applied to the experimental sample's read counts to correct for technical variability and the global changes in H3K27me3 levels induced by EPZ011989 treatment.[1][5]
Conclusion
This compound is a valuable tool for studying the role of EZH2 and H3K27me3 in gene regulation and disease. When performing ChIP-seq experiments with this inhibitor, it is crucial to account for the global reduction in H3K27me3 by incorporating a spike-in normalization strategy. The protocols and considerations outlined in these application notes provide a framework for designing and executing robust ChIP-seq experiments to investigate the epigenetic consequences of EZH2 inhibition.
References
- 1. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 4. Comprehensive analysis of H3K27me3 LOCKs under different DNA methylation contexts reveal epigenetic redistribution in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: WSU-DLCL2 Cell Line Response to EPZ011989 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The WSU-DLCL2 cell line, derived from a patient with diffuse large B-cell lymphoma (DLBCL), is a critical in vitro model for studying the pathogenesis and treatment of this common form of non-Hodgkin lymphoma.[1][2] This cell line is characterized by a Y641F mutation in the Enhancer of Zeste Homolog 2 (EZH2) gene, a key component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), which leads to transcriptional repression of target genes.[3][4] The Y641F mutation results in a "supercharged" EZH2 protein with enhanced catalytic activity, contributing to oncogenesis by silencing tumor suppressor genes.[3]
EPZ011989 trifluoroacetate is a potent and selective, orally bioavailable small molecule inhibitor of EZH2.[5][6][7][8] It competitively binds to the S-adenosyl-methionine (SAM) binding pocket of both wild-type and mutant EZH2, effectively inhibiting its methyltransferase activity.[6] This inhibition leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent anti-proliferative effects in EZH2-mutant lymphoma cells.[4] These application notes provide a comprehensive overview of the effects of this compound on the WSU-DLCL2 cell line, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound against the WSU-DLCL2 cell line and its molecular target.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/Target | Notes |
| Ki | <3 nM | EZH2 (mutant and wild-type) | Inhibition constant, indicating high-affinity binding to the target enzyme.[6][7][8] |
| Cellular H3K27 Methylation IC50 | 94 nM | WSU-DLCL2 | Concentration required to inhibit 50% of H3K27 trimethylation in cells.[6][7] |
| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 | Average lowest concentration demonstrating a cytotoxic effect in a long-term proliferation assay.[6][7] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in WSU-DLCL2 cells.
Experimental Workflow
The diagram below outlines the general workflow for assessing the response of WSU-DLCL2 cells to this compound.
Experimental Protocols
1. WSU-DLCL2 Cell Culture
This protocol describes the routine maintenance of the WSU-DLCL2 cell line.
-
Cell Line Information:
-
Materials:
-
WSU-DLCL2 cells
-
Penicillin-Streptomycin (optional)
-
Phosphate Buffered Saline (PBS)
-
Trypan blue solution or a viability counter reagent (e.g., Guava ViaCount)
-
Sterile cell culture flasks (e.g., T-25, T-75)
-
Sterile conical tubes (15 mL, 50 mL)
-
Serological pipettes
-
Micropipettes and sterile tips
-
Humidified incubator (37°C, 5% CO2)
-
Biosafety cabinet (BSC)
-
Centrifuge
-
-
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI 1640 with 10% heat-inactivated FBS.[1] The use of antibiotics (e.g., 1% Penicillin-Streptomycin) is optional. Warm the medium to 37°C before use.
-
Thawing Frozen Cells:
-
Quickly thaw the vial of frozen cells in a 37°C water bath.
-
In a BSC, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 200 x g for 5-10 minutes.[2]
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to an appropriate culture flask.
-
-
Cell Maintenance:
-
Maintain cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.[1]
-
Observe the culture daily.
-
To subculture, determine the cell concentration and viability.
-
Dilute the cell suspension to a seeding density of approximately 0.5 x 10^6 cells/mL in a new flask with fresh, pre-warmed complete growth medium.[1]
-
Typically, split saturated cultures 1:3 to 1:5 every 2-3 days.[1] The doubling time is approximately 40-60 hours.[1]
-
If cell clumps form, gently pipette the suspension up and down to break them apart.[2]
-
-
2. This compound Preparation and Cell Treatment
This protocol details the preparation of this compound for in vitro experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[9]
-
Sterile microcentrifuge tubes
-
Complete growth medium
-
-
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared.[9] Use an ultrasonic bath to ensure complete dissolution if necessary.[9]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for treatment (e.g., 0-10 µM).[6][7]
-
Ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Seed WSU-DLCL2 cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, larger flasks for Western blotting).
-
Allow cells to acclimate for a few hours or overnight.
-
Add the prepared working solutions of this compound or vehicle control to the cells.
-
Incubate for the desired duration (e.g., up to 11 days for proliferation assays).[6][7]
-
-
3. Cell Proliferation Assay (Guava ViaCount)
This protocol outlines a method for assessing cell viability and proliferation using the Guava ViaCount assay.
-
Materials:
-
Treated and untreated WSU-DLCL2 cells in suspension
-
Guava ViaCount Reagent[10]
-
Micropipettes and sterile tips
-
Microcentrifuge tubes or 96-well plates
-
Guava Flow Cytometer or similar instrument
-
-
Procedure:
-
Sample Preparation:
-
At the end of the treatment period, gently resuspend the cells in each well or flask.
-
Transfer a small volume (e.g., 20-50 µL) of the cell suspension to a microcentrifuge tube or a well in a 96-well plate.
-
-
Staining:
-
Add the Guava ViaCount Reagent to the cell suspension at the recommended ratio (e.g., 150 µL reagent to 50 µL cells).
-
Mix gently by pipetting.
-
Incubate at room temperature for at least 5 minutes, protected from light.[10]
-
-
Data Acquisition:
-
Acquire data on the Guava flow cytometer according to the manufacturer's instructions. The instrument will differentiate between viable and non-viable cells based on dye permeability.
-
-
Data Analysis:
-
The software will provide absolute cell counts and viability percentages.
-
Plot cell proliferation over time for each treatment condition.
-
Calculate IC50 or LCC values based on the dose-response curve.
-
-
4. Western Blot Analysis for H3K27me3 and EZH2
This protocol provides a method for detecting changes in H3K27me3 and total EZH2 protein levels following treatment with this compound.
-
Materials:
-
Treated and untreated WSU-DLCL2 cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 10-15% Bis-Tris for histones)[11]
-
SDS-PAGE running buffer
-
Protein transfer apparatus (wet or semi-dry)
-
Nitrocellulose or PVDF membranes (0.2 µm pore size is recommended for histones)[11][12]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[13]
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control), anti-EZH2, anti-β-actin or GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane onto the SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Imaging:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the H3K27me3 signal to total Histone H3 and the EZH2 signal to the loading control (e.g., β-actin).
-
Compare the protein levels between treated and untreated samples.
-
-
References
- 1. Leibniz Institute DSMZ: Details [dsmz.de]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. targetedonc.com [targetedonc.com]
- 4. EZH2 suppresses the chemosensitivity of diffuse large B cell lymphoma via regulating TP53INP1 | springermedizin.de [springermedizin.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. arctomsci.com [arctomsci.com]
- 8. EPZ-011989 trifluoroacetate |CAS:1598383-41-5 Probechem Biochemicals [probechem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. welcome.cytekbio.com [welcome.cytekbio.com]
- 11. news-medical.net [news-medical.net]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
Application Notes and Protocols for Combination Therapies with EPZ011989 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for combination therapy strategies involving EPZ011989 trifluoroacetate, a potent and selective inhibitor of the EZH2 histone methyltransferase. The following sections summarize key combination approaches, provide detailed experimental protocols for their evaluation, and present quantitative data from preclinical studies in structured tables. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to EPZ011989 and Combination Therapy
EPZ011989 is a small molecule inhibitor of EZH2, a key epigenetic regulator involved in the pathogenesis of various cancers, including B-cell lymphomas and malignant rhabdoid tumors. By inhibiting the methyltransferase activity of EZH2, EPZ011989 leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), resulting in the reactivation of tumor suppressor genes and subsequent anti-tumor effects.
While EPZ011989 has shown promise as a monotherapy, combination strategies are being explored to enhance its efficacy, overcome potential resistance mechanisms, and broaden its therapeutic application. This document outlines preclinical protocols for combining EPZ011989 with cytotoxic agents, targeted therapies such as BCL-2 and DOT1L inhibitors, and other emerging cancer therapeutics.
Signaling Pathway of EZH2 Inhibition
The following diagram illustrates the mechanism of action of EPZ011989 in the context of the PRC2 complex and its downstream effects on gene expression.
Combination Therapy Protocols and Data
Combination with Cytotoxic Agents in Malignant Rhabdoid Tumors
Preclinical studies have evaluated the combination of EPZ011989 with standard-of-care cytotoxic agents in pediatric malignant rhabdoid tumors, which are often characterized by loss of the SMARCB1 tumor suppressor.
Quantitative Data Summary
| Cell Line/Model | Combination Agent | Single Agent Activity | Combination Activity | Synergy/Additive | Reference |
| Malignant Rhabdoid Tumor Xenografts | Irinotecan | Moderate | Significantly improved time to event | Synergistic | [1][2] |
| Malignant Rhabdoid Tumor Xenografts | Vincristine | Moderate | Significantly improved time to event | Synergistic | [1][2] |
| Malignant Rhabdoid Tumor Xenografts | Cyclophosphamide | Moderate | Significantly improved time to event | Synergistic | [1][2] |
Experimental Protocol: In Vivo Xenograft Study
Detailed Methodology:
-
Cell Culture and Implantation: Malignant rhabdoid tumor cells (e.g., G401) are cultured under standard conditions. A suspension of 1-10 million cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
EPZ011989 Formulation: this compound is formulated for oral administration (e.g., in 0.5% methylcellulose with 0.1% Tween-80).
-
Dosing: EPZ011989 is administered orally (p.o.) twice daily (BID). Cytotoxic agents are administered as per established protocols (e.g., irinotecan intravenously).
-
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically time to a predetermined tumor volume or a measure of tumor growth inhibition (TGI).
Combination with BCL-2 Inhibitor (Venetoclax) in Diffuse Large B-cell Lymphoma (DLBCL)
The combination of EZH2 inhibitors with the BCL-2 inhibitor venetoclax has shown synergistic effects in DLBCL models, particularly those with co-occurring EZH2 mutations and BCL2 translocations.[3][4]
Quantitative Data Summary
| Cell Line | EZH2 Status | BCL2 Status | Tazemetostat IC50 (µM) | Venetoclax IC50 (µM) | Combination Index (CI) | Reference |
| SU-DHL-6 | Mutant | Translocation | ~2.5 | ~0.02 | < 1 (Synergy) | [3][4] |
| OCI-Ly1 | Mutant | Translocation | > 10 | ~0.01 | < 1 (Synergy) | [3][4] |
| Toledo | Wild-Type | No Translocation | > 10 | > 1 | > 1 (Antagonism) | [3][4] |
Experimental Protocol: Cell Viability Assay
Detailed Methodology:
-
Cell Seeding: DLBCL cell lines are seeded into 96-well plates at an appropriate density (e.g., 10,000 cells/well).
-
Drug Preparation and Treatment: EPZ011989 and venetoclax are serially diluted to a range of concentrations. Cells are treated with single agents or combinations at a fixed ratio.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression. The nature of the drug interaction is determined by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Combination with DOT1L Inhibitor in B-cell Lymphoma
The combination of an EZH2 inhibitor with a DOT1L inhibitor (e.g., pinometostat) has demonstrated synergistic anti-tumor effects in various B-cell lymphoma models, irrespective of their EZH2 mutation status.[5][6][7]
Quantitative Data Summary
| Cell Line | EZH2 Status | Tazemetostat IC50 (µM) | Pinometostat IC50 (µM) | Combination Effect | Reference |
| SU-DHL-4 | Mutant | ~1 | ~0.5 | Synergy | [8] |
| OCI-Ly1 | Mutant | > 10 | ~1 | Synergy | [8] |
| WSU-DLCL2 | Wild-Type | > 10 | ~2 | Synergy | [8] |
Experimental Protocol: Western Blot Analysis of Histone Methylation
Detailed Methodology:
-
Cell Treatment and Lysis: B-cell lymphoma cells are treated with EPZ011989, a DOT1L inhibitor, or the combination for a specified time. Cells are then harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
The membrane is incubated with primary antibodies against H3K27me3, H3K79me2 (the mark deposited by DOT1L), total H3 (as a loading control), and other relevant proteins overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The preclinical data and protocols presented here provide a strong rationale for the continued investigation of EPZ011989 in combination with various anti-cancer agents. These combination strategies have the potential to enhance therapeutic efficacy and address the challenge of drug resistance in multiple cancer types. The provided protocols offer a foundation for researchers to design and execute robust preclinical studies to further evaluate these promising combination therapies.
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium | RTI [rti.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Synergistic antitumor effect of combined EZH2 and DOT1L inhibition in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting DOT1L and EZH2 synergizes in breaking the germinal center identity of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Long-Term Storage and Stability of EPZ011989 Trifluoroacetate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ011989 is a potent and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2)[1]. As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression[2][3]. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. EPZ011989 trifluoroacetate is a salt form of the inhibitor commonly used in research.
Ensuring the stability and integrity of this compound solutions is paramount for obtaining accurate and reproducible experimental results. Improper storage or handling can lead to degradation of the compound, resulting in decreased potency and the potential for confounding effects from degradation products. These application notes provide comprehensive protocols and guidelines for the long-term storage, stability assessment, and handling of this compound solutions.
Long-Term Storage and Stability
The stability of this compound solutions is dependent on several factors, including the solvent, storage temperature, and exposure to light and air. The following recommendations are based on manufacturer guidelines and general best practices for small molecule inhibitors.
Recommended Storage Conditions
For optimal long-term stability, stock solutions of this compound should be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) and stored under the following conditions:
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials to prevent moisture absorption.[4] |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquoting is still recommended.[4] |
| 4°C (Solid Form) | Refer to manufacturer | The solid trifluoroacetate salt should be stored at 4°C, sealed and protected from moisture.[4] |
Note: It is crucial to use high-purity, anhydrous DMSO to prepare stock solutions. The presence of water can accelerate degradation.
Factors Affecting Stability
-
Freeze-Thaw Cycles: Repeated freezing and thawing can compromise the stability of the compound. It is highly recommended to prepare small aliquots of the stock solution to minimize the number of freeze-thaw cycles.
-
Solvent Quality: Use of high-purity, anhydrous solvents is critical. Residual water or other impurities can promote hydrolysis or other degradation pathways.
-
Exposure to Light: While specific photostability data for EPZ011989 is not extensively published, it is good practice to protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
pH: The stability of the compound may be pH-dependent. When preparing working solutions in aqueous buffers, it is advisable to use them fresh and assess their stability in the specific buffer system if they are to be stored.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO.
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). A product data sheet indicates that this compound is soluble in DMSO at concentrations up to 100 mg/mL (138.92 mM), though ultrasonication may be needed.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed amber vials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC). A validated, stability-indicating HPLC method is essential for accurately quantifying the parent compound and detecting any degradation products.
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade buffers and additives (e.g., formic acid, ammonium acetate)
-
Temperature-controlled incubator or water bath
-
Calibrated pipettes and autosampler vials
Procedure:
-
Method Development (if a validated method is unavailable):
-
Develop an isocratic or gradient HPLC method that provides good resolution of the EPZ011989 peak from any potential impurities or degradation products.
-
A common starting point for a C18 column would be a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve a symmetric peak shape and a reasonable retention time for EPZ011989.
-
The detector wavelength should be set at the absorbance maximum of EPZ011989.
-
-
Sample Preparation for Stability Study:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Prepare working solutions by diluting the stock solution in the solvent or buffer to be tested.
-
Aliquot the working solutions into multiple vials for each storage condition and time point.
-
-
Stability Study Execution:
-
Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At each designated time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Analyze the samples by HPLC alongside a freshly prepared standard solution of EPZ011989.
-
-
Data Analysis:
-
Calculate the percentage of the remaining EPZ011989 at each time point relative to the initial concentration (time 0).
-
Monitor for the appearance of any new peaks, which may indicate the formation of degradation products.
-
Plot the percentage of remaining EPZ011989 against time for each storage condition to determine the stability profile.
-
Protocol 3: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Incubate the EPZ011989 solution in a mild acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the EPZ011989 solution in a mild base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat the EPZ011989 solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of EPZ011989 to high temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of EPZ011989 to UV light.
Procedure:
-
Prepare solutions of this compound under each of the stress conditions described above.
-
Incubate the solutions for a defined period, taking samples at various time points.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples by HPLC-UV/PDA and LC-MS to separate and identify the parent compound and any degradation products.
-
The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the primary degradation products are observed.
Visualizations
EZH2 Signaling Pathway
Caption: The EZH2 signaling pathway and the inhibitory action of EPZ011989.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of EPZ011989 solutions.
Conclusion
The integrity of this compound solutions is critical for reliable and reproducible research in the field of epigenetics and cancer biology. Adherence to the storage and handling protocols outlined in these application notes will help to ensure the long-term stability and potency of this important EZH2 inhibitor. For critical applications, it is always recommended to perform in-house stability testing to validate storage conditions and solution stability within the specific experimental context.
References
Troubleshooting & Optimization
EPZ011989 trifluoroacetate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues related to EPZ011989 trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
EPZ011989 is a potent and orally active inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It is a valuable tool for cancer research.[1][2][3] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to challenges in dissolving it for in vitro and in vivo experiments. Proper dissolution is critical for accurate and reproducible experimental results.
Q2: What are the recommended solvents for dissolving this compound for in vitro studies?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating a stock solution of this compound.[1][4] Some suppliers also report solubility in ethanol.[5] It is crucial to use anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[6]
Q3: My this compound is not dissolving well in DMSO. What should I do?
If you encounter difficulty dissolving the compound in DMSO, you can try the following:
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][4]
-
Gentle Warming: Briefly warming the solution to 37°C can help increase solubility. However, avoid prolonged heating to prevent compound degradation.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q4: The compound precipitates when I dilute my DMSO stock solution into an aqueous medium for cell culture. How can I prevent this?
This is a common issue known as "crashing out." Here are some strategies to prevent precipitation:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be cytotoxic and increase the likelihood of precipitation.
-
Rapid Mixing: Add the DMSO stock solution dropwise to your aqueous medium while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Pre-warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility.
Q5: What are the options for formulating this compound for in vivo studies?
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Common formulations involve a combination of solvents and excipients to create a stable solution or suspension. Several protocols have been reported to achieve a clear solution at concentrations of at least 2.5 mg/mL.[1][4]
Q6: Are there alternative salt forms of EPZ011989 available, and do they have better solubility?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | 1. Solvent is not anhydrous. 2. Insufficient agitation. 3. Concentration is too high. | 1. Use fresh, high-purity, anhydrous DMSO. 2. Use a vortex mixer and/or an ultrasonic bath. 3. Gently warm the solution (e.g., to 37°C). 4. Check the solubility data to ensure you are not exceeding the maximum concentration. |
| Precipitation upon dilution in aqueous media | 1. "Crashing out" due to poor aqueous solubility. 2. Final concentration is above the solubility limit in the mixed solvent system. 3. Improper mixing technique. | 1. Decrease the final concentration of the compound. 2. Ensure the final DMSO concentration is as low as possible (ideally <0.5%). 3. Add the DMSO stock to the pre-warmed aqueous buffer while vortexing. |
| Inconsistent results between experiments | 1. Incomplete dissolution of the stock solution. 2. Degradation of the compound in solution. 3. Precipitation in the final experimental medium. | 1. Ensure the stock solution is completely clear before use. 2. Prepare fresh dilutions from a frozen stock for each experiment. 3. Visually inspect the final medium for any signs of precipitation before adding to cells or animals. |
| Difficulty achieving the desired concentration for in vivo studies | 1. Incorrect formulation or order of solvent addition. 2. The compound has low solubility in the chosen vehicle. | 1. Follow the recommended in vivo formulation protocols precisely, adding each solvent one by one with thorough mixing at each step.[1][4] 2. Consider using excipients like SBE-β-CD, which can improve the solubility of hydrophobic compounds.[1][4] |
Quantitative Data Summary
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration | Method | Source |
| DMSO | 100 mg/mL (138.92 mM) | Requires sonication | [1][4] |
| DMSO | ≥ 34 mg/mL | - | |
| Ethanol | 20 mg/mL | - | [5] |
Table 2: In Vivo Formulations for this compound
| Formulation | Achieved Concentration | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (3.47 mM) | [1][4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (3.47 mM) | [1][4] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (3.47 mM) | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (719.83 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is for the preparation of a 2.5 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare a Concentrated DMSO Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add PEG300: In a sterile tube, add the required volume of the DMSO stock solution to the calculated volume of PEG300. Mix thoroughly until the solution is clear.
-
Add Tween-80: To the DMSO/PEG300 mixture, add the calculated volume of Tween-80 and mix until clear.
-
Add Saline: Finally, add the calculated volume of saline to the mixture and mix thoroughly.
-
Administration: It is recommended to use the freshly prepared formulation on the same day.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | EZH2抑制剂 | MCE [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Optimizing EPZ011989 trifluoroacetate concentration for cell viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing EPZ011989 trifluoroacetate in cell-based assays. Our goal is to help you optimize your experimental conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EPZ011989?
EPZ011989 is a potent and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of lysine 27 on histone H3 (H3K27).[1] By inhibiting EZH2, EPZ011989 prevents the trimethylation of H3K27, leading to the de-repression of genes that control cell proliferation and differentiation.[1] It equipotently inhibits both wild-type and mutant forms of EZH2.[4][5]
Q2: What is the recommended concentration range for EPZ011989 in cell culture?
The optimal concentration of EPZ011989 will vary depending on the cell line and the duration of the experiment. For long-term proliferation assays in the WSU-DLCL2 human lymphoma cell line, the average lowest cytotoxic concentration (LCC) was found to be 208 nM.[1][5] In some acute myeloid leukemia (AML) cell lines, inhibition of H3K27me3 was observed at 0.625 µM after four days of treatment with no significant impact on cell viability at that time point.[4] A concentration range of 0-10 μM has been used to assess its anti-proliferation effects.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[6] For in vitro experiments, a stock solution of 100 mg/mL (138.92 mM) can be prepared in DMSO with the help of ultrasonication.[6] It is crucial to use freshly opened or anhydrous DMSO, as moisture can reduce the solubility of the compound.[4] For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[7] Avoid repeated freeze-thaw cycles.[7]
Q4: Is EPZ011989 selective for EZH2?
Yes, EPZ011989 is a highly selective inhibitor of EZH2. It displays over 15-fold selectivity for EZH2 compared to EZH1 and more than 3000-fold selectivity against 20 other histone methyltransferases.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Cell Toxicity or Low Viability | Concentration of EPZ011989 is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range (e.g., 10 nM to 10 µM) and narrow it down based on the results. The reported LCC in WSU-DLCL2 cells is 208 nM.[1][5] |
| Solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in your cell culture medium is non-toxic, typically below 0.1%. Prepare serial dilutions of your EPZ011989 stock solution in culture medium. | |
| Inconsistent or No Compound Effect | Improper dissolution or precipitation of EPZ011989. | Ensure the compound is fully dissolved in high-quality, anhydrous DMSO.[4] Visually inspect the stock solution for any precipitates before use. If necessary, gentle warming or sonication can aid dissolution. |
| Instability of the compound in culture medium. | Prepare fresh dilutions of EPZ011989 from the frozen stock for each experiment. Avoid storing diluted solutions for extended periods. | |
| Cell line is not sensitive to EZH2 inhibition. | Confirm that your cell line of interest has a functional EZH2 pathway and is dependent on its activity for proliferation or survival. | |
| Precipitation in Culture Medium | Poor solubility of EPZ011989 at the working concentration. | Although soluble in DMSO, high concentrations of EPZ011989 may precipitate in aqueous culture medium. Try lowering the final concentration or using a different formulation if available for your specific application. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of EPZ011989
| Parameter | Value | Notes |
| EZH2 Ki (wild-type & mutant) | <3 nM | Inhibition constant, indicating high potency.[1][4][5] |
| Cellular H3K27me3 IC50 | 94 nM | Concentration for 50% inhibition of H3K27 trimethylation in WSU-DLCL2 cells.[1][5] |
| Selectivity over EZH1 | >15-fold | Demonstrates good selectivity for EZH2 over the closely related EZH1.[1][4] |
| Selectivity over other HMTs | >3000-fold | Highly selective against a panel of 20 other histone methyltransferases.[1][4] |
Table 2: Cytotoxicity Data for EPZ011989
| Cell Line | Parameter | Value | Reference |
| WSU-DLCL2 | LCC (Lowest Cytotoxic Concentration) | 208 ± 75 nM | [1] |
| Kasumi-1, MOLM-13, MV4-11 | Viability | No change observed at 0.625 µM after 4 days. | [4] |
Experimental Protocols
Protocol 1: Preparation of EPZ011989 Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or as recommended by the supplier). c. If necessary, use an ultrasonic bath to ensure complete dissolution.[6] d. Visually confirm that the solution is clear and free of particulates. e. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage.[7]
Protocol 2: Cell Viability Assay (e.g., using a resazurin-based reagent)
-
Materials: Cells of interest, complete culture medium, 96-well cell culture plates, EPZ011989 stock solution, resazurin-based viability reagent, plate reader.
-
Procedure: a. Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. b. Allow cells to adhere and stabilize overnight (for adherent cells). c. Prepare serial dilutions of EPZ011989 in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. d. Remove the old medium and add the medium containing the different concentrations of EPZ011989 or vehicle control to the respective wells. e. Incubate the plate for the desired experimental duration (e.g., 72 hours). f. Add the resazurin-based viability reagent to each well according to the manufacturer's instructions. g. Incubate for the recommended time (typically 1-4 hours). h. Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength. i. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of EPZ011989 in the EZH2 signaling pathway.
Caption: General workflow for assessing the effect of EPZ011989 on cell viability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Preventing EPZ011989 trifluoroacetate precipitation in media
Welcome to the technical support center for EPZ011989 trifluoroacetate. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound, with a specific focus on preventing its precipitation in aqueous media during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture media?
A1: Precipitation, often appearing as cloudiness, crystals, or flakes, is a common issue with water-insoluble compounds like EPZ011989.[1][2] The primary cause is the compound "crashing out" of solution when a concentrated stock, typically in an organic solvent like DMSO, is rapidly diluted into an aqueous environment like cell culture media.[3] The large, organic structure of EPZ011989 is inherently hydrophobic, while the trifluoroacetate salt form aids initial dissolution but does not guarantee solubility in a high-percentage aqueous solution.
Q2: What is the best solvent for making a stock solution of this compound?
A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[3][4] It is crucial to use fresh, moisture-free DMSO, as absorbed water can reduce the compound's solubility.[1] Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with many tolerating up to 0.1% without significant toxicity.[3][4] However, this threshold is cell-line dependent. It is critical to run a vehicle control experiment (media with the same final DMSO concentration as your treatment group) to ensure the observed effects are from the compound and not the solvent.[3][4]
Q4: Can I dissolve this compound directly in water or PBS?
A4: No, EPZ011989 is reported to be insoluble in water.[1] Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in poor solubility and precipitation.
Q5: My stock solution in DMSO looks clear, but precipitation still occurs upon media addition. What's wrong?
A5: This is a classic solubility issue. Even if the compound is fully dissolved in 100% DMSO, its solubility limit in your final aqueous culture medium is much lower. The key is to perform the dilution carefully to avoid exceeding this limit at any point. A stepwise dilution or adding the DMSO stock to media very slowly while vortexing can help.[2][3][6]
Solubility Data
The solubility of a compound is critical for proper experimental design. The following table summarizes known solubility data for EPZ011989 and its trifluoroacetate salt in various solvents.
| Solvent System | EPZ011989 Base | This compound | Notes |
| DMSO | 3.8 - 10 mg/mL[7][8] | ≥ 34 mg/mL[9] | Preferred solvent for stock solutions. Use fresh, anhydrous DMSO.[1] |
| Ethanol | 20 - 100 mg/mL[7][8] | Not specified | Can be used, but DMSO is more common for cell culture. |
| Water | Insoluble[1] | Insoluble | Not recommended for initial dissolution. |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[7] | Not specified | Demonstrates low aqueous solubility. |
Troubleshooting Guide: Precipitation Issues
Use this guide to diagnose and resolve precipitation of this compound.
Problem: Precipitate observed in the final working solution (in cell culture media).
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. EPZ-011989 trifluoroacetate |CAS:1598383-41-5 Probechem Biochemicals [probechem.com]
Troubleshooting inconsistent results with EPZ011989 trifluoroacetate
Welcome to the technical support center for EPZ011989 trifluoroacetate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is EPZ011989 and what is its mechanism of action?
EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3).[2][3][6] By inhibiting EZH2, EPZ011989 prevents H3K27 trimethylation, which leads to the derepression of silenced genes involved in controlling cell proliferation and differentiation.[3][7] It equipotently inhibits both wild-type and mutant forms of EZH2.[1][2][3][8]
Q2: I'm having difficulty dissolving this compound. What are the best practices for solubilization?
Inconsistent results often stem from solubility issues. This compound is highly soluble in DMSO, with concentrations of 100 mg/mL being achievable, often requiring sonication.[9][10][11] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[8] For cellular assays, prepare high-concentration stock solutions in DMSO and then dilute them in culture media. For in vivo studies, specific formulations are required (see In Vivo Studies section).
Q3: What are the recommended storage and handling conditions for the compound?
Proper storage is crucial for maintaining the stability and activity of this compound. Improper storage can lead to degradation and inconsistent experimental outcomes.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | Short-term (weeks) | Keep sealed and protected from moisture.[5][9][10] |
| -20°C | Long-term (≥ 4 years) | Keep sealed and protected from moisture.[2][5] | |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Sealed storage, away from moisture.[9][10] |
| -80°C | 6 months - 2 years | Sealed storage, away from moisture.[9][10][12] |
Q4: What is the selectivity profile of EPZ011989?
EPZ011989 is a highly selective inhibitor of EZH2. It displays greater than 15-fold selectivity for EZH2 over EZH1 and over 3000-fold selectivity against a panel of 20 other histone methyltransferases.[1][2][3][8][13]
Troubleshooting Inconsistent In Vitro Results
Problem: I am not observing the expected decrease in global H3K27me3 levels or the desired phenotypic effect (e.g., decreased proliferation).
This is a common issue that can often be resolved by systematically evaluating the experimental setup.
References
- 1. EPZ-011989 trifluoroacetate |CAS:1598383-41-5 Probechem Biochemicals [probechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. arctomsci.com [arctomsci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. immunomart.com [immunomart.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: EPZ011989 Trifluoroacetate In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with EPZ011989 trifluoroacetate in vivo. Our goal is to help you overcome common challenges related to the bioavailability and administration of this potent EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is EPZ011989 and why is its trifluoroacetate salt used?
EPZ011989 is a potent, selective, and orally active inhibitor of the histone methyltransferase EZH2, with a Ki (inhibition constant) of less than 3 nM for both wild-type and mutant forms of the enzyme.[1][2][3][4] It is a valuable tool for studying the biological role of EZH2 in various cancers.[1][2] The trifluoroacetate salt form is often used in research due to its stability and solubility characteristics.
Q2: Is this compound considered to have good oral bioavailability?
Yes, EPZ011989 has been described as an orally bioavailable inhibitor with robust in vivo activity.[2][4][5] Studies have shown significant tumor growth inhibition in mouse xenograft models following oral administration.[2][4][5] However, like many small molecule inhibitors, achieving consistent and optimal bioavailability can be challenging and often depends on the formulation.
Q3: What is the mechanism of action of EPZ011989?
EPZ011989 targets the catalytic center of EZH2, which is a key component of the Polycomb Repressive Complex 2 (PRC2).[2] The primary function of EZH2 is to methylate histone H3 at lysine 27 (H3K27), leading to transcriptional repression of target genes.[2][6] By inhibiting EZH2, EPZ011989 prevents H3K27 hyper-trimethylation, which can reactivate the expression of tumor suppressor genes that control cell proliferation and differentiation.[2][6]
Q4: What are some common solvents for dissolving this compound for in vitro and in vivo studies?
For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (DMSO).[7] For in vivo studies, a multi-component vehicle is typically required to ensure solubility and bioavailability. Common components include DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline or corn oil.[4][7]
Troubleshooting Guide
Issue 1: Poor or variable anti-tumor efficacy in vivo.
This is a common issue that can often be traced back to suboptimal drug exposure, which is directly related to bioavailability.
Possible Cause 1: Improper Formulation
The formulation of a poorly soluble compound like this compound is critical for its absorption in the gastrointestinal tract.
-
Solution: Utilize a recommended and tested formulation. A multi-component system is often necessary to maintain the drug in solution in the gastrointestinal tract. Below are some suggested starting formulations.
Possible Cause 2: Compound Precipitation
The compound may precipitate out of the formulation before or after administration.
-
Solution: Ensure all components of the formulation are fully dissolved and the final solution is clear. Prepare the formulation fresh before each use. When preparing a stock solution in DMSO, be mindful that adding it to an aqueous vehicle too quickly can cause precipitation. Add the DMSO stock slowly while vortexing the vehicle.
Possible Cause 3: Animal-to-Animal Variability
Physiological differences between animals can lead to variations in drug absorption.
-
Solution: Increase the number of animals per group to ensure statistical power. Ensure consistent dosing technique and timing.
Issue 2: Difficulty in preparing a stable and homogenous in vivo formulation.
The solubility of this compound can be challenging, leading to difficulties in preparing a suitable formulation for oral gavage.
Possible Cause 1: Incorrect order of solvent addition.
The order in which solvents are mixed can significantly impact the final solubility and stability of the formulation.
-
Solution: Follow a stepwise protocol for formulation preparation. A common method is to first dissolve the compound in a small amount of an organic solvent like DMSO, then add a co-solvent like PEG300, followed by a surfactant like Tween-80, and finally the aqueous component.
Possible Cause 2: Use of old or hydrated DMSO.
DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds.
-
Solution: Use fresh, anhydrous DMSO for preparing stock solutions. Store DMSO properly to minimize water absorption.
Experimental Protocols
Below are detailed methodologies for preparing in vivo formulations for this compound.
Formulation Protocol 1: Aqueous-Based Vehicle
This formulation is suitable for achieving a clear solution for oral administration.
| Step | Component | Concentration | Instructions |
| 1 | This compound | Target Dose (e.g., 125-1000 mg/kg) | Weigh the required amount of the compound. |
| 2 | DMSO | 10% of final volume | Dissolve the compound in DMSO. Use sonication if necessary to obtain a clear solution. |
| 3 | PEG300 | 40% of final volume | Add PEG300 to the DMSO solution and mix thoroughly. |
| 4 | Tween-80 | 5% of final volume | Add Tween-80 to the mixture and mix until a clear solution is formed. |
| 5 | Saline | 45% of final volume | Add saline to the mixture in a stepwise manner while vortexing to bring it to the final volume. |
Source: Adapted from MedChemExpress product data sheet.[7]
Formulation Protocol 2: Oil-Based Vehicle
An oil-based vehicle can sometimes improve the oral absorption of lipophilic compounds.
| Step | Component | Concentration | Instructions |
| 1 | This compound | Target Dose | Weigh the required amount of the compound. |
| 2 | DMSO | 10% of final volume | Dissolve the compound in DMSO to create a stock solution. |
| 3 | Corn Oil | 90% of final volume | Add the DMSO stock solution to the corn oil and mix thoroughly. |
Source: Adapted from MedChemExpress product data sheet.[7]
Formulation Protocol 3: Methylcellulose/Tween-80 Suspension
This is a common vehicle used for oral administration of compounds in preclinical studies.
| Step | Component | Concentration | Instructions |
| 1 | Methylcellulose | 0.5% (w/v) | Prepare the methylcellulose solution in deionized water. This may require heating and stirring. |
| 2 | Tween-80 | 0.1% (v/v) | Add Tween-80 to the methylcellulose solution and mix. |
| 3 | This compound | Target Dose | Suspend the compound in the vehicle. Use a homogenizer to ensure a uniform suspension. |
Source: Mentioned as a vehicle in in vivo studies.[8][9]
Visualizations
Signaling Pathway of EZH2 Inhibition
Caption: Mechanism of action of EPZ011989 in inhibiting the EZH2 signaling pathway.
Experimental Workflow for In Vivo Bioavailability Study
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EPZ011989 | EZH2 inhibitor | AmBeed.com [ambeed.com]
- 4. selleckchem.com [selleckchem.com]
- 5. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
How to measure EPZ011989 trifluoroacetate efficacy in real-time
Welcome to the technical support center for EPZ011989 trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively measuring the efficacy of this potent and selective EZH2 inhibitor in real-time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[4] This epigenetic modification leads to transcriptional repression of target genes. EPZ011989 inhibits the enzymatic activity of both wild-type and mutant forms of EZH2, leading to a decrease in global H3K27me3 levels and subsequent de-repression of PRC2 target genes.[1][5] This can result in the induction of cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[4][6]
Q2: What are the key parameters to consider when preparing this compound for in vitro and in vivo experiments?
A2: this compound has specific solubility and stability characteristics that are crucial for experimental success. For in vitro studies, it is soluble in DMSO.[1] For in vivo applications, specific formulations using vehicles like corn oil or a solution containing DMSO, PEG300, Tween-80, and saline have been described to ensure bioavailability.[7] It is recommended to prepare fresh solutions for each experiment to avoid degradation. Always refer to the manufacturer's product data sheet for specific instructions on solubility and storage.[1][7]
Q3: How can I measure the direct engagement of EPZ011989 with EZH2 in real-time within live cells?
A3: Real-time target engagement can be assessed using advanced biophysical techniques such as the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a target protein in real-time.[8][9] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged EZH2 protein and a fluorescent tracer that binds to the same target. By adding EPZ011989, you can measure the displacement of the tracer and quantify the affinity and occupancy of the inhibitor at EZH2 in a physiological context.[8][10]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify target engagement in intact cells.[11][12] The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[13] While not a continuous real-time method, it provides a snapshot of target engagement at a specific time point. By treating cells with EPZ011989, followed by a heat challenge, you can assess the amount of soluble, non-denatured EZH2. An increase in the thermal stability of EZH2 in the presence of the inhibitor confirms target engagement.[11][13]
Q4: What are the best methods for monitoring the downstream effects of EZH2 inhibition in real-time?
A4: The primary downstream effect of EZH2 inhibition is the reduction of H3K27 methylation, which can be monitored in real-time using genetically encoded biosensors. A subsequent cellular response is the induction of apoptosis, which can also be tracked in live cells.
-
FRET-based H3K27me3 Biosensors: These biosensors, often based on Förster Resonance Energy Transfer (FRET), can be expressed in live cells to visualize the dynamics of H3K27 trimethylation.[14][15] The biosensor typically consists of a donor and an acceptor fluorophore linked by a domain that recognizes H3K27me3. A change in FRET signal upon treatment with EPZ011989 provides a real-time readout of EZH2 activity.[16]
-
Real-Time Apoptosis Assays: EZH2 inhibition can induce apoptosis in susceptible cancer cell lines.[17][18] This can be monitored in real-time using live-cell imaging with fluorescent probes that detect caspase activity (e.g., Caspase-3/7 Green Reagent) or changes in mitochondrial membrane potential.[18]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Ki (EZH2) | <3 nM | Cell-free assay | [1][3][5] |
| Cellular H3K27 Methylation IC50 | 94 nM | WSU-DLCL2 | [1][2] |
| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 | [1][2] |
Experimental Protocols
Protocol 1: Real-Time Monitoring of H3K27me3 Levels using a FRET-based Biosensor
This protocol describes how to use a genetically encoded FRET biosensor to measure changes in H3K27 trimethylation in live cells following treatment with this compound.
Materials:
-
Mammalian cell line of interest
-
Expression plasmid for a H3K27me3 FRET biosensor
-
Transfection reagent
-
Live-cell imaging medium
-
This compound
-
DMSO (vehicle control)
-
High-content imaging system or confocal microscope with FRET capabilities
Procedure:
-
Cell Seeding: Seed the cells in a suitable format for live-cell imaging (e.g., glass-bottom dishes or multi-well plates).
-
Transfection: Transfect the cells with the H3K27me3 FRET biosensor plasmid according to the manufacturer's instructions for the transfection reagent. Allow 24-48 hours for biosensor expression.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in live-cell imaging medium to the desired final concentrations. Include a DMSO-only vehicle control.
-
Live-Cell Imaging:
-
Replace the culture medium with the imaging medium containing the desired concentrations of EPZ011989 or vehicle control.
-
Place the cells on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO2.
-
Acquire baseline images in the donor, acceptor, and FRET channels.
-
Continue to acquire images at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours).
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., Acceptor intensity / Donor intensity) for each cell at each time point.
-
Normalize the FRET ratio to the baseline to observe the change over time.
-
Compare the change in FRET ratio in EPZ011989-treated cells to the vehicle-treated control cells. A decrease in the FRET ratio indicates a reduction in H3K27me3 levels.
-
Protocol 2: NanoBRET™ Target Engagement Assay for EPZ011989
This protocol provides a method to quantify the binding of EPZ011989 to EZH2 in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding EZH2-NanoLuc® fusion protein
-
NanoBRET™ fluorescent tracer for EZH2
-
Transfection carrier DNA
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
DMSO
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the EZH2-NanoLuc® plasmid and carrier DNA using FuGENE® HD. Plate the transfected cells in a 96-well plate and incubate for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the compound dilutions to the wells containing the transfected cells. Also, prepare wells with vehicle control (DMSO).
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C and 5% CO2 to allow for compound and tracer binding to reach equilibrium.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. Read the plate within 20 minutes on a luminometer equipped with filters for donor (450 nm) and acceptor (610 nm) emission.
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the concentration of EPZ011989.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of EPZ011989 required to displace 50% of the tracer.
-
Troubleshooting Guides
Issue 1: No change in FRET signal observed with the H3K27me3 biosensor after EPZ011989 treatment.
-
Possible Cause 1: Insufficient inhibitor concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Cellular uptake and the kinetics of histone demethylation can vary.
-
-
Possible Cause 2: Low EZH2 activity in the chosen cell line.
-
Solution: Confirm that your cell line has detectable levels of H3K27me3 at baseline using Western blotting or immunofluorescence. If the baseline methylation is too low, the effect of the inhibitor will not be apparent.
-
-
Possible Cause 3: Biosensor is not functioning correctly.
-
Solution: Validate the biosensor by treating cells with a known activator or inhibitor of another histone methyltransferase to ensure the FRET system is responsive. Also, confirm proper nuclear localization of the biosensor.
-
Issue 2: High background signal in the NanoBRET™ Target Engagement Assay.
-
Possible Cause 1: Non-specific binding of the fluorescent tracer.
-
Solution: Optimize the tracer concentration. Use the lowest concentration of tracer that gives a robust signal-to-background ratio.
-
-
Possible Cause 2: Autofluorescence of the test compound.
-
Solution: Measure the fluorescence of EPZ011989 at the acceptor emission wavelength to determine if it contributes to the signal. If so, mathematical correction may be necessary.
-
-
Possible Cause 3: Overexpression of the EZH2-NanoLuc® fusion protein.
-
Solution: Titrate the amount of plasmid DNA used for transfection to achieve an optimal expression level that minimizes background while providing a sufficient signal window.
-
Issue 3: Inconsistent results in real-time apoptosis assays.
-
Possible Cause 1: Cell health and density.
-
Solution: Ensure that cells are healthy and seeded at a consistent density. Over-confluent or stressed cells may undergo apoptosis spontaneously, leading to high background.
-
-
Possible Cause 2: Phototoxicity from live-cell imaging.
-
Solution: Minimize the light exposure by reducing the laser power and frequency of image acquisition. Use a live-cell imaging medium that contains antioxidants.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and consistent across all conditions, as DMSO can be toxic to some cell lines at higher concentrations.[19]
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EPZ-011989 trifluoroacetate |CAS:1598383-41-5 Probechem Biochemicals [probechem.com]
- 4. pnas.org [pnas.org]
- 5. abmole.com [abmole.com]
- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arctomsci.com [arctomsci.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. news-medical.net [news-medical.net]
- 10. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Tracking the Dynamic Histone Methylation of H3K27 in Live Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tracking the Dynamic Histone Methylation of H3K27 in Live Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: EPZ011989 Trifluoroacetate Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of EPZ011989 trifluoroacetate in animal studies. The information is intended for drug development professionals and scientists with experience in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is EPZ011989 and what is its mechanism of action?
EPZ011989 is a potent and selective, orally bioavailable small molecule inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27). This methylation leads to transcriptional repression of target genes. In various cancers, dysregulation of EZH2 activity contributes to tumorigenesis, making it a target for therapeutic intervention.[5]
Q2: What are the reported doses of EPZ011989 used in animal studies, particularly in mice?
Several preclinical studies have reported the use of EPZ011989 in mouse xenograft models of cancer. Doses have ranged from 125 mg/kg to 1000 mg/kg, administered orally.[2] In a study using a human B cell lymphoma xenograft model, twice-daily oral administration of 250 and 500 mg/kg of EPZ011989 resulted in significant tumor regression with only a nominal effect on the mean body weights of the SCID mice over a 21-day period.
Q3: What is the trifluoroacetate (TFA) salt form and could it contribute to toxicity?
EPZ011989 is often supplied as a trifluoroacetate (TFA) salt to improve its solubility and stability. Trifluoroacetic acid is a strong acid, and its salts are commonly used in the purification and formulation of peptides and small molecules.
While TFA itself has been studied for its toxicological profile, it is generally considered to have low acute toxicity.[6][7] The primary target organ for toxicity with repeated high doses of TFA in rodents is the liver, where it can cause mild hypertrophy.[6][7][8] However, it is important to note that the toxicity of the TFA salt of a specific compound may not be solely attributable to the TFA counter-ion and is dependent on the overall properties of the molecule. There is currently a lack of publicly available studies that specifically detail the adverse effects of the trifluoroacetate salt of EPZ011989.
Troubleshooting Guide: Minimizing Toxicity in Animal Studies
This guide provides practical steps to identify and mitigate potential toxicity associated with this compound administration in animal models.
Issue 1: Observed Animal Morbidity or Mortality
Potential Causes:
-
High Dose: The administered dose may be above the maximum tolerated dose (MTD) for the specific animal strain, age, or health status.
-
Formulation Issues: Poorly formulated compound can lead to variable absorption and potential for localized high concentrations, causing gastrointestinal distress.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend EPZ011989 may have its own toxicity profile.
-
Compound-Specific Toxicity: The inherent pharmacological activity of EPZ011989 or the properties of its TFA salt could be causing adverse effects.
Troubleshooting Steps:
-
Review Dosing and Formulation:
-
Dose Reduction: If toxicity is observed, a dose reduction is the most straightforward first step. A dose de-escalation study can help determine the MTD.
-
Formulation Optimization: Ensure the formulation is homogenous and stable. For suspension formulations, ensure consistent particle size and uniform suspension during administration. Consider alternative, well-tolerated vehicles.[9][10][11]
-
-
Monitor Animal Health Closely:
-
Implement a robust monitoring plan that includes daily body weight measurements, clinical observations (e.g., changes in posture, activity, grooming), and food/water intake.
-
-
Consider the Trifluoroacetate Salt:
Issue 2: Weight Loss or Reduced Food/Water Intake
Potential Causes:
-
Gastrointestinal (GI) Distress: Oral administration of some compounds can cause local irritation or systemic effects that lead to reduced appetite.
-
Systemic Toxicity: General malaise due to systemic toxicity can lead to decreased food and water consumption.
-
Palatability of Formulation: The taste of the formulation may be aversive to the animals.
Troubleshooting Steps:
-
Refine Oral Gavage Technique: Ensure proper oral gavage technique to minimize stress and potential for esophageal or stomach injury.
-
Adjust Formulation:
-
Vehicle Choice: Use a palatable and well-tolerated vehicle. Common choices for oral formulations in rodents include methylcellulose or carboxymethylcellulose in water, often with a small amount of a surfactant like Tween 80 to aid in suspension.[12]
-
Concentration and Volume: Administer the lowest possible volume to minimize GI upset.
-
-
Supportive Care:
-
Provide palatable, high-calorie food supplements or hydration support if necessary, in consultation with veterinary staff.
-
Issue 3: Abnormal Clinical Observations (e.g., lethargy, ruffled fur)
Potential Causes:
-
Pharmacological Effects: The intended pharmacological effect of inhibiting EZH2 could have systemic consequences that manifest as general signs of illness.
-
Off-Target Effects: The compound may have off-target activities that contribute to toxicity.
-
Metabolite Toxicity: A metabolite of EPZ011989 could be responsible for the observed toxicity.
Troubleshooting Steps:
-
Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis:
-
Correlate the onset of clinical signs with the PK profile of the drug. High peak plasma concentrations (Cmax) can sometimes be associated with acute toxicity.[9]
-
Measure target engagement (e.g., H3K27 methylation levels in surrogate tissues or tumors) to ensure that the doses being used are within the therapeutic window.
-
-
Staggered Dosing or Dosing Holidays:
-
Instead of continuous daily dosing, a staggered schedule (e.g., dosing on alternate days or 5 days on/2 days off) may allow for recovery and improve overall tolerability.
-
Data Presentation
Table 1: Reported In Vivo Dosing of EPZ011989 in Mice
| Animal Model | Dosing Regimen | Vehicle | Observed Effects on Body Weight | Reference |
| SCID Mice (xenograft) | 250 and 500 mg/kg, oral, twice daily for 21 days | 0.5% methylcellulose, 0.1% Tween-80 in water | Nominal effect on mean body weights over the course of the study | Campbell JE, et al. (2015) |
| SCID Mice (xenograft) | 125, 250, 500, and 1000 mg/kg, oral, single dose | Not specified | Not specified | MedChemExpress Datasheet |
| Pediatric Rhabdoid Tumor Xenografts | Not specified | Not specified | Prolonged time to event but did not induce tumor regression | Kurmasheva RT, et al. (2021)[13] |
Experimental Protocols
Protocol 1: General Formulation for Oral Gavage of this compound in Mice
This protocol is based on commonly used vehicles for oral administration of hydrophobic compounds in preclinical studies.
Materials:
-
This compound
-
Vehicle:
-
0.5% (w/v) Methylcellulose (or Sodium Carboxymethylcellulose)
-
0.1% (v/v) Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Procedure:
-
Vehicle Preparation:
-
In a sterile container, add the required amount of Tween 80 to the sterile water and mix gently.
-
Slowly add the methylcellulose powder while vortexing or stirring continuously to avoid clumping.
-
Continue to stir until the methylcellulose is fully dissolved and the solution is clear. This may take several hours at room temperature or can be expedited by stirring overnight at 4°C.
-
-
Compound Suspension:
-
Weigh the required amount of this compound.
-
Add a small amount of the prepared vehicle to the compound and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Ensure the final suspension is homogenous. It is recommended to stir the suspension continuously during dosing to maintain uniformity.
-
-
Administration:
-
Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle.
-
The dosing volume should be kept to a minimum, typically 5-10 mL/kg for mice.
-
Mandatory Visualizations
References
- 1. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 13. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling EPZ011989 trifluoroacetate powder
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and using EPZ011989 trifluoroacetate powder in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is EPZ011989 and what is its mechanism of action?
EPZ011989 is a potent, selective, and orally bioavailable inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] It equipotently inhibits both wild-type and mutant forms of EZH2 with a Ki (inhibition constant) of less than 3 nM.[1][2][3][4] EPZ011989 exhibits high selectivity for EZH2 over other histone methyltransferases.[1][3] By inhibiting EZH2, it reduces the methylation of histone H3 at lysine 27 (H3K27), which is a critical mark in gene silencing. This inhibition of H3K27 methylation can lead to anti-proliferative effects in cancer cells where EZH2 is dysregulated.[2][4]
Q2: What is the difference between EPZ011989 and this compound?
EPZ011989 is the active pharmaceutical ingredient (API), while the trifluoroacetate salt is a formulation that is often used to improve the handling and solubility characteristics of the compound. The trifluoroacetate salt is typically a crystalline solid that is more amenable to weighing and dissolution.
Q3: How should I store this compound powder and its solutions?
Proper storage is crucial to maintain the integrity of the compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years | Store in a dry, dark place.[5][6] |
| 4°C | Short-term (days to weeks) | For brief periods.[6] | |
| In Solvent (-80°C) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[2][4] |
| In Solvent (-20°C) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2][4] |
Q4: Is this compound stable?
Yes, this compound is a stable compound when stored correctly. The powder form is stable for at least 4 years when stored at -20°C.[5] Stock solutions in DMSO can be stored for extended periods at -80°C or -20°C.[2][4] It is also noted to be stable enough for shipping at ambient temperatures for a few weeks.[6]
Troubleshooting Guide
Problem: The this compound powder is difficult to dissolve.
-
Solution 1: Choose the appropriate solvent. DMSO is a commonly recommended solvent for creating stock solutions.[1][2][5][7][8] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil are used.[2][9][10]
-
Solution 2: Use sonication. Sonication is recommended to aid dissolution in solvents like DMSO and ethanol.[1]
-
Solution 3: Gentle heating. If precipitation occurs during preparation, gentle heating can help to dissolve the compound.[9]
-
Solution 4: Use fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce the solubility of EPZ011989.[2]
Problem: I am not observing the expected biological effect in my cell-based assays.
-
Solution 1: Verify the concentration. Ensure that the final concentration of EPZ011989 in your assay is appropriate. The IC50 for the reduction of cellular H3K27 methylation is reported to be around 94 nM, and anti-proliferative effects in WSU-DLCL2 cells have been observed in the micromolar range with prolonged incubation (up to 11 days).[4][10]
-
Solution 2: Check the incubation time. The effects of EZH2 inhibitors can be time-dependent. For instance, inhibition of H3K27me3 in some cell lines was observed after 4 days of treatment.[2] Proliferation assays may require incubation for up to 11 days.[4][10]
-
Solution 3: Ensure proper cell line selection. The activity of EPZ011989 can vary between different cell lines. It has shown activity in cell lines with both mutant and wild-type EZH2.[2]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 3.8 - 100 mg/mL | Sonication is recommended.[1][2][5][7][8][10] |
| Ethanol | 20 - 100 mg/mL | Sonication is recommended.[1][5] |
| DMF | 10 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| In vivo formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[9][10] |
| In vivo formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline).[9][10] |
| In vivo formulation 3 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil.[9][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 719.83 g/mol ).
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[8][10]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.[2][4]
Protocol 2: Cell Proliferation Assay
-
Cell Plating: Plate exponentially growing cells in triplicate in 96-well plates at the desired density.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium.
-
Treatment: Add increasing concentrations of the diluted compound to the cells.
-
Incubation: Incubate the cells for the desired period, which may be up to 11 days for proliferation assays.[2][4][10]
-
Viability Assessment: Determine the viable cell number at various time points using a suitable method, such as the Guava ViaCount assay.[2]
Visualizations
Caption: EZH2 Signaling Pathway Inhibition by EPZ011989.
Caption: Workflow for preparing EPZ011989 for in vitro experiments.
References
- 1. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. EPZ-011989 trifluoroacetate |CAS:1598383-41-5 Probechem Biochemicals [probechem.com]
- 8. immunomart.com [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors in Lymphoma: EPZ011989 vs. Tazemetostat (EPZ-6438)
An Objective Comparison of Preclinical and Clinical EZH2 Inhibitors for Lymphoma Research and Development
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In many cancers, including subsets of non-Hodgkin lymphoma, the hyperactivity of EZH2—often driven by gain-of-function mutations—leads to the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This epigenetic modification results in the silencing of tumor suppressor genes, which promotes unchecked cell proliferation and contributes to lymphomagenesis.[1][3] Consequently, EZH2 has emerged as a critical therapeutic target.
This guide provides a detailed comparison of two potent, selective, and structurally related EZH2 inhibitors: EPZ011989 trifluoroacetate, a powerful preclinical tool compound, and Tazemetostat (EPZ-6438), a first-in-class EZH2 inhibitor approved by the U.S. FDA for the treatment of follicular lymphoma.[1][4][5] We will examine their mechanisms of action, biochemical and cellular activities, in vivo efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Reversing Epigenetic Silencing
Both EPZ011989 and Tazemetostat are small molecule inhibitors that competitively bind to the S-adenosyl-methionine (SAM)-binding pocket of EZH2, targeting both wild-type and mutant forms of the enzyme.[6][7] By blocking the catalytic activity of EZH2, these inhibitors prevent the trimethylation of H3K27. This leads to a decrease in global H3K27me3 levels, the reactivation of previously silenced tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis in EZH2-dependent lymphoma cells.[2][4][8]
Comparative Performance Data
The following tables summarize the quantitative data for EPZ011989 and Tazemetostat, highlighting their biochemical potency, cellular activity, and preclinical efficacy.
Table 1: Biochemical and Cellular Activity
| Parameter | EPZ011989 | Tazemetostat (EPZ-6438) | Reference(s) |
| Target | EZH2 (Wild-Type & Mutant) | EZH2 (Wild-Type & Mutant) | [1][4][9] |
| Biochemical Ki | <3 nM | Potent (low nM range) | [1][3][10] |
| Selectivity vs. EZH1 | >15-fold | Selective | [1][11][12] |
| Selectivity vs. other HMTs | >3000-fold | Highly Selective | [1][11][12] |
| Cellular H3K27me3 IC50 | 94 nM (WSU-DLCL2 cells) | 9 nM (in lymphoma cell lines) | [1][4][10] |
| Cell Proliferation LCC/IC50 | 208 nM (LCC, WSU-DLCL2) | Orders of magnitude more sensitive in EZH2-mutant vs. wild-type cell lines | [1][10][13] |
Table 2: In Vivo and Clinical Efficacy in Lymphoma
| Parameter | EPZ011989 | Tazemetostat (EPZ-6438) | Reference(s) |
| Development Stage | Preclinical Tool Compound | FDA-Approved Drug | [14] |
| Preclinical Model | KARPAS-422 (DLBCL) Xenograft | EZH2-mutant NHL Xenografts | [1] |
| Administration | 250-500 mg/kg, oral, BID | Oral | [1][9][15] |
| Preclinical Outcome | Significant tumor growth inhibition | Dose-dependent tumor regressions | [1][7][14] |
| Clinical ORR (Follicular Lymphoma) | Not Applicable | EZH2-mutant: 69%EZH2-wild type: 35% | [4][15][16] |
| Median PFS (Follicular Lymphoma) | Not Applicable | EZH2-mutant: 13.8 monthsEZH2-wild type: 11.1 months | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize these inhibitors.
EZH2 Biochemical Inhibition Assay (Generic)
-
Reaction Components: Prepare a reaction mixture containing recombinant PRC2 complex, a biotinylated histone H3 peptide substrate, S-adenosyl-methionine (SAM), and assay buffer.
-
Inhibitor Preparation: Serially dilute EPZ011989 or Tazemetostat in DMSO to create a range of test concentrations.
-
Incubation: Add the inhibitor or DMSO (vehicle control) to the reaction mixture and incubate at room temperature to allow for enzymatic activity.
-
Detection: Stop the reaction and detect the level of H3K27 trimethylation using a technology such as AlphaLISA or a fluorescence-based method.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 or Ki value.
Cellular Proliferation Assay
-
Cell Culture: Culture lymphoma cell lines (e.g., WSU-DLCL2 with EZH2 Y641F mutation) in appropriate media and conditions.[1]
-
Plating: Seed cells in 96-well plates at a predetermined density.[9]
-
Treatment: Treat the cells with increasing concentrations of EPZ011989 or Tazemetostat. Include a vehicle-only control.[9]
-
Incubation: Incubate the plates for an extended period (e.g., 7-11 days), refreshing the media and compound as needed.[9][13]
-
Viability Assessment: Determine the number of viable cells at various time points using a method like the Guava ViaCount assay or CellTiter-Glo, which measures ATP content.[9][13]
-
Data Analysis: Calculate the IC50 (concentration for 50% inhibition of proliferation) or LCC (lowest cytotoxic concentration) from the dose-response curves.[1]
In Vivo Xenograft Study Workflow
The following workflow outlines a typical preclinical study to assess in vivo efficacy.
-
Animal Model: Use immunocompromised mice (e.g., SCID or NSG) to prevent rejection of human tumor cells.[1][6]
-
Tumor Implantation: Subcutaneously inject a suspension of a human lymphoma cell line (e.g., KARPAS-422) into the flank of each mouse.[1]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Treatment: Randomize mice into treatment (inhibitor) and control (vehicle) groups. Administer the compound orally (p.o.) at specified doses and schedules (e.g., twice daily for 21 days).[1][9]
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) and assess for any tumor regressions. The data are analyzed for statistical significance.
Summary and Conclusion
EPZ011989 and Tazemetostat are both highly potent and selective inhibitors of EZH2 that have demonstrated significant anti-tumor activity in lymphoma models.
-
EPZ011989 stands out as an exceptional preclinical tool compound . Its characterization, including oral bioavailability and robust in vivo activity, makes it ideal for researchers exploring the biological functions of EZH2 and testing therapeutic hypotheses in animal models of lymphoma and other cancers.[1][14]
-
Tazemetostat (EPZ-6438) represents the successful clinical translation of EZH2 inhibition. As an FDA-approved therapeutic , it provides a meaningful clinical benefit to patients with relapsed or refractory follicular lymphoma, particularly those with EZH2 mutations.[5][15] Its well-documented safety and efficacy profile in clinical trials make it a cornerstone for both current treatment and future combination strategies.[15][17]
For researchers, EPZ011989 offers a reliable agent for in vivo studies, while Tazemetostat serves as the clinical benchmark and a model for the successful development of epigenetic therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective Inhibition of EZH2 by EPZ-6438 Leads to Potent Antitumor Activity in EZH2 Mutant Non-Hodgkin Lymphoma [en-cancer.fr]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 12. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 17. A Matching-Adjusted Indirect Comparison of Single-Arm Trials in Patients with Relapsed or Refractory Follicular Lymphoma Who Received at Least Two Prior Systemic Treatments: Tazemetostat was Associated with a Lower Risk for Safety Outcomes Versus the PI3-Kinase Inhibitors Idelalisib, Duvelisib, Copanlisib, and Umbralisib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EZH2 Inhibitors: In Vivo Efficacy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Its dysregulation is implicated in the pathogenesis of a wide array of hematological malignancies and solid tumors, making it an attractive target for drug development. This guide provides a comparative overview of the in vivo efficacy of several prominent EZH2 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their preclinical studies.
Introduction to EZH2 and its Role in Cancer
EZH2 is a histone methyltransferase that, as part of the PRC2 complex, catalyzes the addition of methyl groups to histone H3 at lysine 27. This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to the aberrant silencing of tumor suppressor genes involved in cell cycle control, differentiation, and apoptosis. Consequently, inhibiting EZH2 activity can reactivate these silenced genes, thereby impeding cancer cell proliferation and survival. Several small molecule inhibitors targeting the catalytic activity of EZH2 have been developed and are in various stages of preclinical and clinical evaluation.
EZH2 Signaling Pathway
The canonical function of EZH2 is as the catalytic engine of the PRC2 complex, which also includes core subunits SUZ12 and EED. The complex is recruited to specific genomic loci where EZH2 catalyzes the trimethylation of H3K27, leading to gene silencing. The activity of EZH2 itself is regulated by various upstream signaling pathways, and its downstream effects extend beyond histone methylation to include interactions with other proteins involved in cancer progression.
Validating EPZ011989 Trifluoroacetate Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of EZH2 inhibitors, robust validation of target engagement within a cellular context is paramount. This guide provides a comparative analysis of EPZ011989 trifluoroacetate, a potent and selective EZH2 inhibitor, with other notable alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a comprehensive understanding of how to effectively demonstrate on-target activity.
Unveiling the Target: EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary role is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
EPZ011989 is a small molecule inhibitor that competitively targets the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.
At a Glance: EPZ011989 vs. Key Alternatives
To provide a clear comparison of EPZ011989's performance against other well-characterized EZH2 inhibitors, the following table summarizes their key quantitative data.
| Compound | Target(s) | Ki (nM) | Cellular IC50 (H3K27me3 reduction) |
| This compound | EZH2 | < 3 | < 100 nM |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type and mutant) | 2.5 | 9 nM (in WSU-DLCL2 cells) |
| GSK126 | EZH2 | ~0.5 | 9.9 nM |
Note: Ki represents the inhibition constant, a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor. IC50 (half-maximal inhibitory concentration) in this context refers to the concentration of the inhibitor required to reduce the cellular levels of H3K27me3 by 50%.
Visualizing the Pathway and Experimental Workflows
To better illustrate the biological context and the experimental approaches for validating target engagement, the following diagrams are provided.
EPZ011989 Trifluoroacetate: A Comparative Analysis of Cross-Reactivity with Histone Methyltransferases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides an objective comparison of EPZ011989 trifluoroacetate's performance against other histone methyltransferases (HMTs), supported by experimental data and detailed methodologies.
EPZ011989 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in transcriptional repression and is frequently dysregulated in cancer.[1][2][3][4][5] This compound has demonstrated significant antitumor activity in preclinical models.[2][4][6] A key attribute of a high-quality chemical probe is its specificity for the intended target. This guide delves into the cross-reactivity profile of EPZ011989 against a panel of other HMTs.
Quantitative Comparison of Inhibitory Activity
EPZ011989 exhibits high potency for both wild-type and mutant forms of EZH2, with an inhibition constant (Ki) of less than 3 nM.[1][3][4][7][8] Its selectivity has been rigorously evaluated against a broad spectrum of other histone methyltransferases. The following table summarizes the quantitative data on the selectivity of EPZ011989.
| Target HMT | Fold Selectivity vs. EZH2 | Ki (nM) | Notes |
| EZH2 (Wild-Type & Mutant) | - | < 3 | Primary Target |
| EZH1 | > 15 | - | High selectivity over the closest homolog. |
| CARM1 | > 3000 | - | No significant inhibition observed. |
| DOT1L | > 3000 | - | No significant inhibition observed. |
| EHMT1 | > 3000 | - | No significant inhibition observed. |
| EHMT2 | > 3000 | - | No significant inhibition observed. |
| PRMT1 | > 3000 | - | No significant inhibition observed. |
| PRMT3 | > 3000 | - | No significant inhibition observed. |
| PRMT5 | > 3000 | - | No significant inhibition observed. |
| PRMT6 | > 3000 | - | No significant inhibition observed. |
| PRMT8 | > 3000 | - | No significant inhibition observed. |
| SETD2 | > 3000 | - | No significant inhibition observed. |
| SETD7 | > 3000 | - | No significant inhibition observed. |
| SUV39H1 | > 3000 | - | No significant inhibition observed. |
| SMYD2 | > 3000 | - | No significant inhibition observed. |
| SMYD3 | > 3000 | - | No significant inhibition observed. |
| WHSC1 | > 3000 | - | No significant inhibition observed. |
| WHSC1L1 | > 3000 | - | No significant inhibition observed. |
| And 3 other unnamed HMTs | > 3000 | - | No significant inhibition observed. |
Data sourced from multiple studies.[1][3][4][9]
Experimental Protocols
The high selectivity of EPZ011989 was determined through a series of robust biochemical and cellular assays. These assays are crucial for assessing the potency and specificity of HMT inhibitors.
Biochemical HMT Inhibition Assay (Ki Determination)
This assay quantifies the inhibitory potential of a compound by measuring its binding affinity to the target enzyme.
-
Enzyme and Substrate Preparation : Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex is used as the enzyme source. A biotinylated histone H3 peptide serves as the substrate, and S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Reaction Mixture : The assay is performed in a multi-well plate format. Each well contains the EZH2 complex, the histone H3 peptide substrate, and varying concentrations of EPZ011989.
-
Initiation and Incubation : The reaction is initiated by the addition of SAM. The plate is then incubated at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection : The level of histone methylation is quantified. A common method is the use of an antibody specific to the methylated lysine residue (e.g., H3K27me3), often in a format like an ELISA or a proximity-based assay (e.g., AlphaLISA).[10]
-
Data Analysis : The inhibition constant (Ki) is calculated by fitting the dose-response data to the Morrison equation for tight-binding inhibitors.
Cellular H3K27 Methylation Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the methylation of histone H3 at lysine 27 within a cellular context.
-
Cell Culture : A suitable cell line, such as the human B-cell lymphoma line WSU-DLCL2, is cultured in appropriate media.[1][4]
-
Compound Treatment : Cells are treated with a range of concentrations of EPZ011989 for a specified period (e.g., 4 days) to allow for histone turnover.[1]
-
Histone Extraction : Histones are extracted from the cell nuclei using standard biochemical procedures.
-
Western Blotting or ELISA : The levels of total histone H3 and trimethylated H3K27 (H3K27me3) are determined by Western blotting or ELISA using specific antibodies.
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce the H3K27me3 signal by 50%, is calculated from the dose-response curve.[2][4] EPZ011989 was found to reduce cellular H3K27 methylation with an IC50 of 94 nM.[8][11]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing HMT cross-reactivity and the EZH2 signaling pathway.
Caption: Experimental workflow for determining HMT inhibitor selectivity.
Caption: The EZH2 signaling pathway and the mechanism of EPZ011989 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EPZ-011989 trifluoroacetate |CAS:1598383-41-5 Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 10. domainex.co.uk [domainex.co.uk]
- 11. file.medchemexpress.com [file.medchemexpress.com]
EPZ011989 in Combination with Other Epigenetic Modifiers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies that target multiple oncogenic pathways simultaneously. In the realm of epigenetics, the selective EZH2 inhibitor, EPZ011989, has emerged as a promising agent. This guide provides a comparative analysis of EPZ011989 in combination with other classes of epigenetic modifiers, including BET inhibitors, HDAC inhibitors, and DNMT inhibitors. The information is compiled from preclinical studies to provide a resource for researchers designing novel therapeutic strategies.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently dysregulated in various cancers. EPZ011989 is a potent and selective inhibitor of EZH2. While showing promise as a monotherapy in certain contexts, its combination with other epigenetic modifiers is being explored to enhance efficacy and overcome potential resistance mechanisms. This guide summarizes the preclinical evidence for combining EPZ011989 and other EZH2 inhibitors with BET inhibitors, HDAC inhibitors, and DNMT inhibitors, presenting available quantitative data, experimental protocols, and visualizing key concepts.
EPZ011989 in Combination with BET Inhibitors
Bromodomain and extraterminal (BET) proteins are readers of histone acetylation and play a crucial role in transcriptional regulation of key oncogenes like MYC. The combination of EZH2 and BET inhibitors is based on the rationale of targeting both transcriptional repression (via EZH2 inhibition) and activation (via BET inhibition) of oncogenic programs.
While direct preclinical studies combining EPZ011989 with BET inhibitors are limited in the public domain, studies with other selective EZH2 inhibitors, such as GSK126, provide strong evidence for synergistic anti-tumor effects.
Table 1: Preclinical Performance of EZH2 and BET Inhibitor Combinations
| Cancer Type | EZH2 Inhibitor | BET Inhibitor | Key Findings | Reference |
| Metastatic Prostate Cancer | GSK126 | JQ1 | Synergistic inhibition of cell viability and proliferation. Significant reduction in c-myc and NF-kB expression. | [1] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | GSK126 | JQ1 | Combination exhibited better inhibition of tumor growth in vitro and in vivo compared to single agents by blocking proliferation and promoting apoptosis. |
Experimental Protocols
Cell Viability Assay (Prostate Cancer Model) [1]
-
Cell Lines: DU145 and PC3 human prostate cancer cell lines.
-
Treatment: Cells were treated with varying concentrations of GSK126 and JQ1, alone or in combination, for 48 hours.
-
Method: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Western Blot Analysis (Prostate Cancer Model) [1]
-
Objective: To determine the effect of the drug combination on protein expression.
-
Procedure:
-
DU145 and PC3 cells were treated with GSK126 and JQ1 for 48 hours.
-
Cells were lysed, and protein concentration was determined using the Bradford assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against c-myc, NF-kB, and a loading control (e.g., β-actin).
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection with an enhanced chemiluminescence (ECL) system.
-
Signaling Pathway
Caption: Dual inhibition of EZH2 and BET proteins.
EPZ011989 in Combination with HDAC Inhibitors
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. The combination of EZH2 and HDAC inhibitors aims to synergistically reactivate tumor suppressor genes.
A preclinical study investigated the combination of EPZ011989 with the pan-HDAC inhibitor panobinostat in epithelioid sarcoma and rhabdoid tumor models. However, in this particular study, the cell lines were found to be resistant to EZH2 inhibition.[2] Other studies combining different EZH2 inhibitors with HDAC inhibitors have shown more promising synergistic effects. For instance, the combination of the EZH2 inhibitor DZNep and panobinostat showed synergistic apoptosis in acute myeloid leukemia (AML) cells.
Table 2: Preclinical Performance of EZH2 and HDAC Inhibitor Combinations
| Cancer Type | EZH2 Inhibitor | HDAC Inhibitor | Key Findings | Reference |
| Epithelioid Sarcoma & Rhabdoid Tumor | EPZ011989 | Panobinostat | Cell lines were resistant to EZH2 inhibition, limiting the observation of synergy. | [2] |
| Acute Myeloid Leukemia (AML) | 3-deazaneplanocin A (DZNep) | Panobinostat | Synergistic induction of apoptosis in AML cells, but not in normal CD34+ bone marrow progenitor cells. Improved survival in a mouse model of leukemia. | [3] |
| B-cell lymphomas | General EZH2i | General HDACi | Preclinical studies suggest this combination can prime immunotherapy by upregulating MHC expression. |
Experimental Protocols
Apoptosis Assay (AML Model) [3]
-
Cell Lines: HL-60 and OCI-AML3 human AML cell lines.
-
Treatment: Cells were treated with DZNep and panobinostat, alone or in combination, for 48 hours.
-
Method: Apoptosis was measured by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.
-
Synergy Analysis: The synergistic effect was determined by comparing the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
In Vivo Xenograft Study (AML Model) [3]
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Tumor Inoculation: Mice were intravenously injected with HL-60 cells.
-
Treatment Regimen: DZNep was administered intraperitoneally twice a week for two weeks. Panobinostat was administered three times a week for four weeks.
-
Endpoint: Survival of the mice was monitored and analyzed using Kaplan-Meier survival curves.
Experimental Workflow
Caption: In vitro and in vivo workflow.
EPZ011989 in Combination with DNMT Inhibitors
DNA methyltransferases (DNMTs) are responsible for adding methyl groups to DNA, a key epigenetic modification that often leads to gene silencing. The combination of EZH2 and DNMT inhibitors is being explored as a strategy to robustly reactivate silenced tumor suppressor genes.
Preclinical studies have shown that DNMT inhibition can sensitize cancer cells to EZH2 inhibitors. This is because DNMT inhibition can lead to an accumulation of H3K27me3 at certain genomic regions, creating a dependency on EZH2 activity.
Table 3: Preclinical Performance of EZH2 and DNMT Inhibitor Combinations
| Cancer Type | EZH2 Inhibitor | DNMT Inhibitor | Key Findings | Reference |
| Colorectal Cancer | Tazemetostat (an EZH2i) | Decitabine (DAC) | Low-dose DNMT inhibition sensitizes cells to EZH2 inhibitors. The combination enhances transcriptional activating and antiproliferative effects. | [4] |
Experimental Protocols
Cell Proliferation Assay (Colorectal Cancer Model) [4]
-
Cell Lines: HCT116 and other colorectal cancer cell lines.
-
Treatment: Cells were treated with low-dose decitabine and tazemetostat, alone or in combination, for several days.
-
Method: Cell proliferation was measured using a confluence-based method with an IncuCyte live-cell analysis system or by crystal violet staining.
-
Synergy Analysis: The synergistic effect was determined by comparing the growth curves of the combination treatment to single-agent and control treatments.
Chromatin Immunoprecipitation (ChIP) Assay (Colorectal Cancer Model) [4]
-
Objective: To analyze the changes in H3K27me3 marks at specific genomic regions.
-
Procedure:
-
Cells were treated with the inhibitors.
-
Chromatin was cross-linked with formaldehyde and sonicated.
-
Immunoprecipitation was performed using an antibody specific for H3K27me3.
-
The precipitated DNA was purified and analyzed by quantitative PCR (qPCR) or sequencing.
-
Logical Relationship
Caption: Rationale for EZH2 and DNMT inhibitor synergy.
Conclusion
The combination of EPZ011989 with other epigenetic modifiers represents a promising avenue for cancer therapy. While direct preclinical data for EPZ011989 in combination with BET and DNMT inhibitors is still emerging, studies with other selective EZH2 inhibitors provide a strong rationale for these combinations. The synergistic effects observed in various cancer models highlight the potential to enhance therapeutic efficacy and overcome resistance. Further research is warranted to elucidate the optimal dosing and scheduling for these combinations and to identify predictive biomarkers to guide patient selection in future clinical trials. This guide serves as a foundational resource for researchers to build upon as they explore the exciting potential of epigenetic combination therapies.
References
- 1. Preclinical Studies Support Combined Inhibition of BET Family Proteins and Histone Deacetylases as Epigenetic Therapy for Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
Confirming On-Target Effects of EPZ011989 by Genetic Knockout: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological agent is a critical step in preclinical validation. This guide provides a comparative analysis of the effects of the potent EZH2 inhibitor, EPZ011989, with the phenotypic and molecular consequences of EZH2 genetic knockout. By juxtaposing data from pharmacological inhibition and genetic ablation, we aim to provide clear evidence of the on-target activity of EPZ011989.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification leads to transcriptional repression of target genes involved in cell differentiation and proliferation. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.
EPZ011989 is a highly potent and selective small molecule inhibitor of EZH2, inhibiting both wild-type and mutant forms of the enzyme with a Ki of less than 3 nM.[1][2] Its on-target effects are validated by comparing its induced cellular and molecular changes to those observed following the genetic knockout of EZH2.
Direct Comparison of EZH2 Inhibition and Genetic Knockout
A study directly comparing the effects of the EZH2 inhibitor GSK126 with CRISPR-Cas9 mediated EZH2 knockout in THP-1 human monocytes demonstrated a significant and comparable reduction in H3K27me3 levels.[3] This molecular on-target effect translated to similar phenotypic outcomes, including decreased foam cell formation and reduced monocyte adhesion.[3] Similarly, the EZH2 inhibitor EI1 was shown to have effects on H3K27 methylation and cell proliferation that were comparable to those of EZH2 knockout in mouse embryonic fibroblasts.[4]
These findings establish a clear cause-and-effect relationship: the observed biological effects of these selective inhibitors are a direct consequence of their inhibition of EZH2's methyltransferase activity.
Molecular and Phenotypic Effects: EPZ011989 vs. EZH2 Knockout
The following tables summarize and compare the key molecular and phenotypic effects observed upon treatment with EPZ011989 (and the closely related compound tazemetostat) and after genetic knockout of EZH2. The data, gathered from various studies, shows a high degree of correlation, further substantiating the on-target action of EPZ011989.
Comparative Summary of Molecular Effects
| Molecular Effect | EPZ011989 / Tazemetostat | EZH2 Genetic Knockout |
| H3K27 Trimethylation (H3K27me3) | Significant reduction in global H3K27me3 levels.[3][5] | Significant decrease or complete abolishment of H3K27me3.[3] |
| Gene Expression | Upregulation of PRC2 target genes.[5] | De-repression of EZH2 target genes.[6] |
Comparative Summary of Phenotypic Effects
| Phenotypic Effect | EPZ011989 / Tazemetostat | EZH2 Genetic Knockout |
| Cell Proliferation | Inhibition of proliferation, particularly in EZH2-mutant lymphoma cell lines.[7] | Suppression of cell proliferation in various cancer cell lines.[6] |
| Cell Cycle | Induction of cell cycle arrest.[4] | G1 phase arrest.[6] |
| Apoptosis | Induction of apoptosis in sensitive cell lines.[4][5] | Can induce apoptosis depending on the cellular context. |
| Differentiation | Can promote differentiation in certain cancer models. | Required for normal developmental differentiation. |
| Tumor Growth (In Vivo) | Significant tumor growth inhibition in xenograft models of lymphoma.[8] | Impairs tumor growth in xenograft models.[6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental logic for target validation, the following diagrams are provided.
References
- 1. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: EPZ011989 Trifluoroacetate Versus Standard-of-Care Chemotherapy in B-Cell Lymphoma and Malignant Rhabdoid Tumors
For Immediate Release
In the landscape of oncology research, the quest for more effective and targeted therapies is relentless. This guide provides a comprehensive preclinical comparison of EPZ011989 trifluoroacetate, a potent and selective inhibitor of the EZH2 methyltransferase, against the current standard-of-care chemotherapy regimens for B-cell lymphoma and pediatric malignant rhabdoid tumors. Through a detailed examination of available experimental data, this report offers researchers, scientists, and drug development professionals a clear benchmark of EPZ011989's performance and potential.
Executive Summary
EPZ011989 is an orally bioavailable small molecule that targets the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2, which plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers.[1][2] This guide synthesizes preclinical data from xenograft models of B-cell lymphoma and malignant rhabdoid tumors to compare the anti-tumor activity of EPZ011989 with established chemotherapy protocols. For B-cell lymphoma, the standard-of-care is the R-CHOP regimen (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone). For the rare and aggressive pediatric malignant rhabdoid tumors, a consensus standard-of-care is less defined but typically involves a multi-agent chemotherapy cocktail including drugs such as vincristine, cyclophosphamide, and irinotecan.
The preclinical evidence suggests that EPZ011989 demonstrates significant single-agent activity in B-cell lymphoma models and can prolong survival in models of malignant rhabdoid tumors. When compared with standard-of-care agents, EPZ011989 shows a promising efficacy profile, particularly in genetically defined cancer subtypes.
Data Presentation
Table 1: Preclinical Efficacy of EPZ011989 in a B-Cell Lymphoma Xenograft Model (KARPAS-422)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | N/A | 0% | [3] |
| EPZ011989 | 250 mg/kg, orally, twice daily for 21 days | Significant tumor growth inhibition | [3] |
| EPZ011989 | 500 mg/kg, orally, twice daily for 21 days | Robust tumor growth inhibition | [3] |
Note: A direct head-to-head preclinical study with quantitative TGI percentages for both EPZ011989 and a full R-CHOP regimen in the same B-cell lymphoma model was not identified in the public domain. The R-CHOP regimen is a clinical standard of care and its preclinical evaluation can vary.
Table 2: Preclinical Efficacy of EPZ011989 vs. Standard-of-Care Chemotherapy in Malignant Rhabdoid Tumor Xenograft Models
| Xenograft Model | Treatment Group | Median Event-Free Survival (EFS) in Days | Objective Response (CR/PR) | Reference |
| KT-10 | Vehicle Control | 21.5 | 0/8 | [4] |
| EPZ011989 | 36.0 | 0/8 | [4] | |
| Vincristine | 35.5 | 3/8 | [4] | |
| Cyclophosphamide | 67.7 | 0/8 | [4] | |
| Irinotecan | 76.3 | 2/8 | [4] | |
| KT-16 | Vehicle Control | 13.1 | 0/8 | [4] |
| EPZ011989 | 72.2 | 0/8 | [4] | |
| Irinotecan | 82.3 | 2/8 | [4] | |
| EPZ011989 + Irinotecan | 147.0 | 4/8 | [4] |
CR: Complete Response; PR: Partial Response
Experimental Protocols
B-Cell Lymphoma Xenograft Model (KARPAS-422)
A common protocol for establishing and evaluating therapeutic efficacy in a B-cell lymphoma xenograft model involves the following steps:
-
Cell Culture: The human B-cell lymphoma cell line KARPAS-422, which harbors an EZH2 mutation, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Immunocompromised mice, such as SCID or NOD/SCID mice, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of KARPAS-422 cells (typically 5-10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups. EPZ011989 is administered orally at specified doses and schedules. The vehicle control group receives the same formulation without the active compound.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Other endpoints may include tumor weight at necropsy and survival analysis.
Malignant Rhabdoid Tumor Xenograft Model
The preclinical evaluation of therapeutics against malignant rhabdoid tumors often utilizes patient-derived xenograft (PDX) models or established cell lines. A representative protocol is as follows:
-
Model Establishment: Tumor fragments from a patient's malignant rhabdoid tumor are surgically implanted subcutaneously into immunocompromised mice. Alternatively, established malignant rhabdoid tumor cell lines are injected subcutaneously.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used as hosts.
-
Tumor Monitoring: Tumor growth is monitored as described for the lymphoma model.
-
Treatment Regimen: When tumors reach a specified volume, mice are randomized to receive EPZ011989, standard-of-care chemotherapy agents (e.g., vincristine, cyclophosphamide, irinotecan), a combination of these, or a vehicle control. Dosing and schedules are based on previous studies or established protocols.
-
Efficacy Assessment: Efficacy is primarily assessed by measuring the time to a predefined endpoint, such as the tumor volume reaching a certain size (event-free survival). Objective response rates (complete and partial responses) are also determined based on tumor volume changes.
Mandatory Visualization
Caption: EZH2 Signaling Pathway and Inhibition by EPZ011989.
Caption: Preclinical Xenograft Study Workflow.
Caption: Logical Comparison: EPZ011989 vs. Standard Chemotherapy.
References
- 1. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Assessment of Antitumor Effects and Autophagy Induction as a Resistance Mechanism by Cytotoxics and EZH2 Inhibition in INI1-Negative Epithelioid Sarcoma Patient-Derived Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Pharmacology of EZH2 Inhibitors: EPZ011989 Trifluoroacetate vs. Tazemetostat
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of the EZH2 inhibitor EPZ011989 trifluoroacetate and its notable alternative, tazemetostat (EPZ-6438). This document synthesizes key pharmacokinetic and pharmacodynamic data, presents detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cellular differentiation and has been implicated in the pathogenesis of various cancers, particularly B-cell lymphomas.[1][2][3][4] Both EPZ011989 and tazemetostat are potent, orally bioavailable small molecule inhibitors of EZH2.[1][5] EPZ011989 was developed as an optimized analog of tazemetostat, exhibiting a lower amine pKa while retaining high potency and selectivity for EZH2.[3] This guide aims to provide a clear comparison of their in vivo characteristics to aid in the selection and application of these valuable research tools.
I. Comparative Pharmacokinetics
A summary of the key in vivo pharmacokinetic parameters for EPZ011989 and tazemetostat in mouse models is presented below.
| Parameter | This compound | Tazemetostat (EPZ-6438) |
| Animal Model | SCID Mice | Not explicitly stated for single dose PK, but used in xenograft studies. |
| Dosing | Single oral doses of 125, 250, 500, and 1000 mg/kg.[1] | Not explicitly stated for single dose PK. Recommended human Phase 2 dose is 800 mg twice daily.[6] |
| Tmax | ~1-2 hours (inferred from human data for tazemetostat, mouse data not specified) | 1-2 hours (in humans).[3] |
| Bioavailability | Orally bioavailable.[1][2][4] | Mean absolute oral bioavailability of 33% in humans.[6] |
| Key Findings | A 500 mg/kg BID dose in SCID mice achieves complete coverage over the predicted efficacious plasma level, leading to complete ablation of the H3K27 methyl mark in bone marrow.[1] A 1000 mg/kg single dose provides plasma concentrations above the lowest cytotoxic concentration (LCC) for 24 hours.[1] | In humans, steady-state Cmax is 829 ng/mL and AUC0-12h is 3340 ng.h/mL at the 800 mg BID dose.[6] Auto-induction of CYP3A metabolism leads to a 42% reduction in AUC at day 15 compared to day 0.[6] |
II. Comparative Pharmacodynamics
Both EPZ011989 and tazemetostat demonstrate robust in vivo pharmacodynamic effects through the inhibition of EZH2, leading to a reduction in H3K27 trimethylation (H3K27me3) and subsequent anti-tumor activity in EZH2-mutant lymphoma models.
| Parameter | This compound | Tazemetostat (EPZ-6438) |
| Mechanism of Action | Potent and selective inhibitor of EZH2 (Ki < 3 nM).[1][4] | Potent and selective S-adenosyl-methionine-competitive inhibitor of EZH2.[5][7] |
| In Vivo Target Engagement | Complete ablation of H3K27me3 in bone marrow of SCID mice at 500 mg/kg BID.[1] | Dose-dependent reduction of H3K27me3 in tumor and normal tissues in xenograft-bearing mice.[5] |
| In Vivo Efficacy | Significant tumor growth inhibition in a mouse xenograft model of human B-cell lymphoma (KARPAS-422).[1][2][4] | Causes dose-dependent tumor growth inhibition, including complete and sustained tumor regressions in EZH2-mutant non-Hodgkin lymphoma xenograft models.[5][8] |
III. Experimental Protocols
A. In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical study to assess the pharmacokinetic profile of an orally administered EZH2 inhibitor in mice.
B. In Vivo Pharmacodynamic and Efficacy Study in a Xenograft Model
This protocol describes a study to evaluate the in vivo target engagement and anti-tumor efficacy of an EZH2 inhibitor in a lymphoma xenograft model.
IV. Signaling Pathway
Both EPZ011989 and tazemetostat act on the same signaling pathway by inhibiting the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of tazemetostat in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of EPZ011989 Trifluoroacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of EPZ011989 trifluoroacetate, a potent EZH2 inhibitor used in cancer research. While the Safety Data Sheet (SDS) from suppliers like MedChemExpress classifies this compound as not a hazardous substance or mixture, responsible disposal requires consideration of its chemical properties and local regulations.[1]
Immediate Safety and Handling Precautions
Before disposal, ensure that all relevant safety protocols are followed. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area. In case of a spill, absorb the material with an inert substance and dispose of it as chemical waste.[1]
Disposal Procedures for this compound
Given the persistence of trifluoroacetate salts in the environment, direct disposal down the drain is not recommended. The following procedures outline the appropriate disposal methods for solid waste, liquid waste, and empty containers.
Solid Waste Disposal
Unused or expired this compound solid should be treated as chemical waste.
Operational Plan:
-
Collection: Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any other identifiers required by your institution's waste management program.
-
Storage: Store the waste container in a designated chemical waste storage area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's licensed chemical waste management provider.
Liquid Waste Disposal
Solutions containing this compound should also be disposed of as chemical waste.
Operational Plan:
-
Collection: Collect all liquid waste containing the compound in a sealed, leak-proof container.
-
Labeling: Clearly label the container with the chemical name and approximate concentration.
-
Storage: Store the liquid waste container in a designated and properly ventilated area.
-
Disposal: Hand over the waste to your institution's authorized chemical waste disposal service. Do not pour solutions down the sink.
Empty Container Disposal
Empty containers that once held this compound must be properly decontaminated before being discarded.
Operational Plan:
-
Decontamination: Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol or acetone) at least three times.
-
Rinsate Collection: Collect the solvent rinsate and dispose of it as chemical waste along with other liquid waste containing the compound.
-
Container Disposal: Once decontaminated, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. Deface or remove the original label to prevent misuse.
Quantitative Data Summary
For quick reference, the following table summarizes key information about this compound.
| Property | Value | Reference |
| Chemical Name | This compound | MedChemExpress SDS |
| CAS Number | 1598383-41-5 | MedChemExpress SDS[1] |
| Molecular Formula | C₃₇H₅₂F₃N₅O₆ | MedChemExpress |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
| Recommended Storage | 4°C, sealed and away from moisture | MedChemExpress Product Data Sheet |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
References
Personal protective equipment for handling EPZ011989 trifluoroacetate
Essential Safety and Handling Guide for EPZ011989 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of this compound, a potent EZH2 inhibitor used in cancer research.
This document provides immediate and essential safety protocols to ensure the protection of laboratory personnel and the integrity of research when working with this compound (CAS No: 1598383-41-5). Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] A summary of required PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (material to be impermeable and resistant to the product).[1][2] | Prevents direct skin contact with the chemical. |
| Body Protection | Impervious clothing, such as a lab coat or protective suit.[1] | Shields skin from accidental spills and contamination. |
| Respiratory Protection | A suitable respirator should be used.[1] | Necessary when handling the powder form to avoid inhalation of dust and aerosols.[1] |
Operational and Handling Plan
Safe handling practices are paramount to minimize exposure and ensure the stability of the compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to manage potential dust and aerosol formation.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing, as well as inhalation of the substance.[1]
-
Emergency Equipment: Ensure that an accessible safety shower and eyewash station are located in the immediate vicinity of the handling area.[1]
Storage:
-
Temperature: For optimal stability, store the compound at 4°C in a sealed container.[3]
-
Conditions: Keep the container tightly sealed in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[1] In case of a spill, clean it up promptly and safely.[1]
Emergency First Aid Measures
In the event of accidental exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses.[1] Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water.[1] Remove contaminated clothing and seek medical advice.[1] |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water.[1] Do not induce vomiting and seek immediate medical attention.[1] |
Visualized Workflow for Safe Handling
The following diagram outlines the essential steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
